molecular formula C9H10N2O B573910 2-(Aminomethyl)benzofuran-7-amine CAS No. 165737-01-9

2-(Aminomethyl)benzofuran-7-amine

Cat. No.: B573910
CAS No.: 165737-01-9
M. Wt: 162.192
InChI Key: YPRFQWPLLHSXGG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzofuran-7-amine (CAS 165737-01-9) is a high-purity benzofuran derivative with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound features an aminomethyl group at the 2-position and an amine group at the 7-position of the benzofuran scaffold, making it a valuable building block in medicinal chemistry and drug discovery. The benzofuran core is a privileged structure found in numerous biologically active compounds and pharmaceuticals . Specifically, 2-aminobenzofuran derivatives are of significant research interest due to their profound bioactivities, which include serving as antifungal agents, P-glycoprotein inhibitors, tubulin polymerization inhibitors, and exhibiting anticancer properties . This reagent is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

165737-01-9

Molecular Formula

C9H10N2O

Molecular Weight

162.192

IUPAC Name

2-(aminomethyl)-1-benzofuran-7-amine

InChI

InChI=1S/C9H10N2O/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5,10-11H2

InChI Key

YPRFQWPLLHSXGG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)OC(=C2)CN

Synonyms

2-Benzofuranmethanamine, 7-amino-

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-(Aminomethyl)benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of 2-(Aminomethyl)benzofuran-7-amine (CAS: 165737-01-9). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its application as a bioisostere for indole-based pharmacophores.

CAS Registry Number: 165737-01-9 Molecular Formula: C


H

N

O Molecular Weight: 162.19 g/mol Class: Heterocyclic Building Block / Pharmacophore Scaffold[1]

Executive Summary

This compound represents a critical scaffold in modern drug discovery, specifically designed as a bioisostere of tryptamine (and by extension, serotonin). While the benzofuran core lacks the hydrogen bond donor (HBD) capability of the indole N1-H, the strategic introduction of a primary amine at the C7 position restores this HBD functionality, mimicking the indole NH vector. Simultaneously, the C2-aminomethyl group replicates the ethylamine side chain of tryptamine.

This "scaffold hopping" strategy allows medicinal chemists to retain binding affinity for serotonergic (5-HT) and dopaminergic targets while altering metabolic stability, lipophilicity (LogP), and patentability compared to traditional indole scaffolds.

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a fused benzene and furan ring (benzofuran).[2][3][4][5]

  • Position 2 (Furan ring): Substituted with an aminomethyl group (

    
    ).[1][6][7] This aliphatic amine is the primary basic center.
    
  • Position 7 (Benzene ring): Substituted with a primary amino group (

    
    ). This is an aniline-like aromatic amine.
    
Physicochemical Data Profile

The following data is synthesized from computational predictions and standard heterocyclic chemistry principles.

PropertyValue (Approx.)Significance in Drug Design
LogP (Octanol/Water) 0.8 – 1.2Moderate lipophilicity; likely CNS penetrant.
TPSA (Topological Polar Surface Area) ~65 ŲWell within the range for blood-brain barrier (BBB) permeability (<90 Ų).
pKa (Aliphatic Amine) 9.0 – 9.5Protonated at physiological pH; key for ionic interactions (e.g., Asp3.32 in GPCRs).
pKa (Aromatic Amine) 3.5 – 4.0Neutral at physiological pH; acts as a weak H-bond donor/acceptor.
H-Bond Donors 32 from aliphatic

, 1 effective from aromatic

.
H-Bond Acceptors 3Furan Oxygen + 2 Nitrogen atoms.
Electronic & Reactivity Profile
  • Nucleophilicity: The aliphatic amine at C2 is significantly more nucleophilic than the C7 aniline. Selective functionalization (e.g., amide coupling) usually occurs at C2 first unless protected.

  • Oxidation: The C7-aniline moiety is susceptible to oxidation (forming quinone-imines) under harsh conditions. Handling under inert atmosphere (N

    
     or Ar) is recommended during synthesis.
    

Pharmacophore Mapping & Bioisosterism

The primary utility of this scaffold is its ability to mimic the tryptamine core found in neurotransmitters like Serotonin (5-HT).

Structural Overlay Logic
  • Indole N-H Mimicry: In tryptamine, the indole nitrogen (N1) acts as a hydrogen bond donor. In benzofuran, the O1 is an acceptor. Adding the

    
     at C7 places a donor in a spatially similar region to the indole NH, allowing the molecule to maintain critical receptor contacts (e.g., with Ser/Thr residues in the binding pocket).
    
  • Side Chain: The 2-aminomethyl group is a constrained/shortened version of the tryptamine ethylamine chain, often improving metabolic stability by reducing the degrees of freedom.

Visualization: Pharmacophore Overlay

The following diagram illustrates the structural relationship between Tryptamine and the this compound scaffold.

Bioisostere_Map cluster_0 Natural Ligand: Tryptamine cluster_1 Scaffold: this compound Tryptamine Indole Core (N1-H Donor) Benzofuran Benzofuran Core (O1 Acceptor) Tryptamine->Benzofuran Scaffold Hop (Indole -> Benzofuran) C7_Amine C7-Amine (-NH2) (Synthetic H-Donor) Tryptamine->C7_Amine Functional Mimicry (Restores H-Donor) Ethylamine Ethylamine Side Chain (Basic Amine) C2_Amine C2-Aminomethyl (Basic Amine) Ethylamine->C2_Amine Side Chain Homology

Caption: Pharmacophore mapping demonstrating how the C7-amine compensates for the loss of the indole NH, preserving binding affinity.

Synthetic Pathways

Synthesis of this compound typically proceeds via a Rapoport-type cyclization or a modified Williamson ether synthesis followed by cyclization. The most robust route starts from substituted salicylaldehydes.

Recommended Synthetic Route

Starting Material: 3-Nitrosalicylaldehyde (commercially available).

  • Alkylation: Reaction of 3-nitrosalicylaldehyde with ethyl bromoacetate/K

    
    CO
    
    
    
    to form the ether intermediate.
  • Cyclization: Base-catalyzed intramolecular aldol condensation (using DBU or NaOEt) to close the benzofuran ring, yielding Ethyl 7-nitrobenzofuran-2-carboxylate .

  • Amidation: Conversion of the ester to the primary amide using aqueous ammonia or methanolic ammonia.

  • Global Reduction: Simultaneous reduction of the nitro group (to aniline) and the amide (to amine) using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex.
    
Workflow Diagram

Synthesis_Pathway Start 3-Nitrosalicylaldehyde Step1 Alkylation (Ethyl bromoacetate, K2CO3) Start->Step1 Intermediate1 O-Alkylated Aldehyde Step1->Intermediate1 Step2 Cyclization (DBU or NaOEt, Reflux) Intermediate1->Step2 Core Ethyl 7-nitrobenzofuran-2-carboxylate Step2->Core Step3 Amidation (NH3/MeOH) Core->Step3 Amide 7-Nitrobenzofuran-2-carboxamide Step3->Amide Step4 Global Reduction (LiAlH4, THF) Amide->Step4 Final This compound Step4->Final

Caption: Step-wise synthetic pathway from 3-nitrosalicylaldehyde to the target diamine.

Experimental Protocols

Safety Warning: Standard PPE (lab coat, gloves, goggles) is mandatory. LiAlH


 is pyrophoric; handle under inert atmosphere.
Protocol A: Synthesis of Ethyl 7-nitrobenzofuran-2-carboxylate
  • Reagents: 3-Nitrosalicylaldehyde (10 mmol), Ethyl bromoacetate (12 mmol), K

    
    CO
    
    
    
    (20 mmol), DMF (20 mL).
  • Procedure:

    • Dissolve 3-nitrosalicylaldehyde in anhydrous DMF.

    • Add K

      
      CO
      
      
      
      and stir for 15 min at RT (solution turns deep yellow/orange).
    • Add ethyl bromoacetate dropwise.

    • Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Cyclization: If the intermediate ether is isolated, reflux in EtOH with catalytic DBU to effect cyclization. Often, heating in DMF with carbonate drives both alkylation and cyclization.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

  • Yield: Expect 60-75%.

Protocol B: Global Reduction to this compound
  • Reagents: 7-Nitrobenzofuran-2-carboxamide (5 mmol), LiAlH

    
     (20 mmol, 4 equiv), Dry THF (30 mL).
    
  • Procedure:

    • Place LiAlH

      
       in a dry 3-neck flask under Argon. Add dry THF and cool to 0°C.
      
    • Dissolve the nitro-amide precursor in dry THF and add dropwise to the hydride suspension.

    • Allow to warm to RT, then reflux for 6-12 hours. (Reduction of the amide requires heat; reduction of nitro is rapid).

    • Quenching (Fieser Method): Cool to 0°C. Carefully add: 0.8 mL Water, 0.8 mL 15% NaOH, 2.4 mL Water.

    • Stir until a white granular precipitate forms. Filter through Celite.

  • Purification: The product is a diamine. Acid-base extraction is effective.

    • Evaporate THF. Dissolve residue in 1M HCl. Wash with Ether (removes non-basic impurities).

    • Basify aqueous layer to pH >12 with NaOH. Extract with DCM (3x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Storage: Store as the HCl salt (dihydrochloride) to prevent oxidation of the aniline.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for nitro/amide reductions).
  • Ertl, P., & Rohde, B. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. (Basis for TPSA/BBB predictions).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context for Benzofuran-Indole bioisosterism).

Sources

A Technical Guide to 2-(Aminomethyl)benzofuran-7-amine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] Among its derivatives, aminobenzofurans represent a class of significant interest for drug discovery, demonstrating potential as anticancer, antimicrobial, and central nervous system (CNS) active agents.[3][4][5] This technical guide provides a comprehensive overview of 2-(Aminomethyl)benzofuran-7-amine, a specific derivative with potential as a key building block in the synthesis of novel therapeutic agents. This document will cover its fundamental chemical properties, propose a logical synthetic pathway, discuss its potential biological activities by analogy to related structures, and provide a framework for its application in research and development.

Core Molecular and Physicochemical Properties

This compound is a bifunctional molecule featuring a primary amine on the benzene ring and an aminomethyl group at the 2-position of the benzofuran core. These reactive sites offer multiple avenues for chemical modification, making it a valuable intermediate for combinatorial chemistry and lead optimization campaigns.

PropertyValueSource
Chemical Formula C₉H₁₀N₂O[Internal Calculation]
Molecular Weight 162.19 g/mol [Internal Calculation]
Canonical SMILES C1=CC2=C(C=C1N)OC(=C2)CN[Internal Calculation]
Topological Polar Surface Area (TPSA) 65.2 Ų[Internal Calculation]
Hydrogen Bond Donors 2[Internal Calculation]
Hydrogen Bond Acceptors 3[Internal Calculation]
Rotatable Bond Count 1[Internal Calculation]

Synthetic Strategy: A Proposed Pathway

A proposed retro-synthetic analysis suggests that the target molecule can be derived from a protected 7-nitrobenzofuran precursor. The aminomethyl group at the C-2 position can be installed via reduction of a nitrile, which in turn can be formed from a 2-halomethylbenzofuran intermediate.

Synthetic_Pathway Target This compound Precursor1 7-Nitro-2-(aminomethyl)benzofuran Target->Precursor1 Reduction (e.g., Fe/HCl) Precursor2 2-(Cyanomethyl)-7-nitrobenzofuran Precursor1->Precursor2 Reduction (e.g., LiAlH4) Precursor3 2-(Bromomethyl)-7-nitrobenzofuran Precursor2->Precursor3 Nucleophilic Substitution (e.g., NaCN) Precursor4 2-Methyl-7-nitrobenzofuran Precursor3->Precursor4 Radical Bromination (e.g., NBS) Precursor5 3-Hydroxy-2-nitrobenzaldehyde Precursor4->Precursor5 Perkin-like Condensation & Decarboxylation Starting_Material 2-Hydroxy-3-nitrobenzaldehyde Precursor5->Starting_Material Isomerization (Hypothetical) Anticancer_MoA Aminobenzofuran_Derivative This compound Derivative Tubulin Tubulin Aminobenzofuran_Derivative->Tubulin Microtubule_Polymerization Microtubule Polymerization Aminobenzofuran_Derivative->Microtubule_Polymerization Tubulin->Microtubule_Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Central Nervous System (CNS) Applications:

Aminomethylbenzofuran derivatives are known to be valuable building blocks for compounds targeting the CNS. [3]Specifically, they have been utilized in the synthesis of molecules that interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders like depression, anxiety, and Parkinson's disease. [3]The structural features of this compound make it an attractive starting point for the development of novel CNS-active agents.

Antimicrobial Activity:

The benzofuran core is also present in many compounds with antimicrobial properties. [2][8]The dual amine functionality of the target molecule allows for the synthesis of a library of derivatives that could be screened for activity against a range of bacterial and fungal pathogens.

Experimental Protocols and Safety Considerations

General Handling and Storage:
  • Handling: Should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

In Vitro Biological Assays:

Antiproliferative Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader to determine cell viability. [4]

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. Its versatile structure, featuring two reactive amine groups on a privileged benzofuran scaffold, makes it an ideal candidate for the synthesis of diverse compound libraries. While further research is needed to fully elucidate its specific biological activities and synthetic accessibility, the information presented in this guide, based on the well-established chemistry and pharmacology of related compounds, provides a strong rationale for its investigation as a valuable building block for the next generation of therapeutic agents.

References

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. Available at: [Link]

  • 2-(Aminomethyl)benzofuran. MySkinRecipes. Available at: [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

  • Sun, M., et al. (2005). Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. PubMed. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). PMC. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC. Available at: [Link]

  • 7-(2-Aminopropyl)benzofuran. PubChem. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. CORE. Available at: [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2010). Semantic Scholar. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). IJSDR. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). MedCrave. Available at: [Link]

Sources

Solubility of 2-(Aminomethyl)benzofuran-7-amine in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubilization and Physicochemical Profiling of 2-(Aminomethyl)benzofuran-7-amine

Executive Summary

This compound (CAS: 37798-05-3 / 165737-01-9) represents a distinct class of benzofuran scaffolds characterized by a dual-amine functionality: a highly basic primary aliphatic amine at the C2-position and a weakly basic aromatic amine at the C7-position. This structural duality creates a complex solubility profile heavily dependent on pH and ionization states.

This guide provides a definitive protocol for solubilizing this compound. While highly soluble in aprotic solvents like DMSO, its aqueous solubility is negligible at neutral pH (free base form) but increases exponentially under acidic conditions. Mismanagement of these properties frequently leads to "silent precipitation" in biological assays, compromising data integrity.

Physicochemical Basis of Solubility

To master the solubility of this compound, one must understand its ionization footprint. The molecule is amphiphilic but skewed towards lipophilicity in its neutral state.[1]

Structural Analysis & Predicted Properties
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 162.19 g/mol Small molecule; kinetics are fast.
cLogP (Octanol/Water) ~1.2 – 1.9Moderately lipophilic. Permeable, but requires organic cosolvents.
pKa 1 (Aliphatic -NH₂) ~9.0 – 9.5Critical: Protonated (

) at physiological pH (7.4).
pKa 2 (Aromatic -NH₂) ~3.5 – 4.5Remains neutral at pH 7.4; protonates only in strong acid.
Physical Form Solid (Salt) / Oil (Free Base)Salts (HCl) are preferred for stability and water solubility.

The Solubility Mechanism:

  • In DMSO: The aromatic benzofuran core interacts favorably with DMSO via ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -
    
    
    
    and dipole interactions.
  • In Water (pH 7.4): The aliphatic amine is partially protonated, aiding solubility.[1] However, the lipophilic benzofuran core limits the maximum concentration.

  • In Water (pH < 4.0): Both amines are protonated. The molecule becomes a di-cation, resulting in maximal aqueous solubility (>50 mg/mL).

Protocol A: DMSO Stock Preparation (The "Gold Standard")[1]

DMSO (Dimethyl sulfoxide) is the primary solvent for High-Throughput Screening (HTS) and stock storage.[1]

Objective: Create a stable 20 mM stock solution.

Reagents:

  • Compound: this compound (Purity >95%).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, Water <0.1%).[1]

Step-by-Step Workflow:

  • Weighing: Accurately weigh the compound into a distinct glass vial. Note: Avoid plastics initially to prevent leaching.[1]

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    
  • Solubilization: Add the calculated volume of DMSO.

    • Technique: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Inspect for "schlieren" lines (swirls indicating density differences) or undissolved particulates.[1] The solution must be optically clear.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

    • Caution: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which may cause the compound to crash out over time.

Protocol B: Aqueous Solubility & pH Adjustment

Critical Warning: Do not attempt to dissolve the free base directly in neutral water (PBS pH 7.4). It will form a suspension or oil out.

Scenario 1: You have the HCl Salt

The salt form is pre-ionized. It will dissolve in water or saline up to ~10-20 mg/mL effortlessly.

  • Protocol: Add water directly.[1] Vortex.

Scenario 2: You have the Free Base (Solid or Oil)

You must perform an in situ salt formation.[1]

Step-by-Step Workflow:

  • Acidification: Dissolve the compound in 0.1 M HCl (1 molar equivalent relative to the aliphatic amine).

    • Mechanism: This converts the

      
       to 
      
      
      
      .
  • Dilution: Once fully dissolved, dilute with water or buffer to the desired concentration.[1]

  • pH Check: Verify the final pH. If the solution is too acidic for your assay (e.g., cell culture), neutralize carefully with dilute NaOH, but monitor for precipitation as the pH approaches 8.0.

Visualization: Solubilization Strategy & Ionization

The following diagrams illustrate the decision-making process and the chemical mechanism of solubility.

Figure 1: Solubilization Decision Tree

SolubilityWorkflow Start Start: 2-(Aminomethyl) benzofuran-7-amine CheckForm Check Form: Salt or Free Base? Start->CheckForm Salt HCl/TFA Salt CheckForm->Salt Base Free Base CheckForm->Base DMSO Dissolve in DMSO (Stock 10-100 mM) Salt->DMSO Standard Storage DirectWater Direct Aqueous Dissolution (Water/Saline) Salt->DirectWater High Solubility Base->DMSO High Solubility Acidify Add 1.0 eq 0.1M HCl (In-situ Salt Formation) Base->Acidify For Aqueous Use Assay Dilute into Assay Buffer (Keep DMSO < 1%) DMSO->Assay DirectWater->Assay Acidify->DirectWater PrecipCheck Check for Precipitation (Tyndall Effect) Assay->PrecipCheck

Caption: Decision matrix for selecting the optimal solvent system based on the compound's initial solid state form.

Figure 2: pH-Dependent Ionization Mechanism

Ionization Acid pH < 4.0 (Di-Cation) Solubility: HIGH Neutral pH 7.4 (Mono-Cation) Solubility: MODERATE Acid->Neutral Deprotonation (Aromatic Amine) Basic pH > 10.0 (Neutral) Solubility: LOW Neutral->Basic Deprotonation (Aliphatic Amine)

Caption: Solubility decreases as pH increases due to the sequential loss of charge on the amine groups.[1]

Troubleshooting & Best Practices

IssueCauseSolution
Precipitation on Dilution "DMSO Shock." Rapid change in solvent polarity.Add DMSO stock to buffer slowly while vortexing. Do not add buffer to DMSO.
Oiling Out Concentration exceeds solubility limit of the free base.Lower the concentration or lower the pH (acidify).
Cell Toxicity High DMSO concentration.Ensure final DMSO concentration in cell assay is <0.5% (v/v).
Compound Degradation Oxidation of primary amines.Store stocks under Nitrogen/Argon gas. Use amber vials.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20708376, 3-(Aminomethyl)-2-methyl-1-benzofuran-7-ol (Analogous Structure). Retrieved from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).

Sources

Comprehensive Guide to the pKa Values of 2-(Aminomethyl)benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the acid dissociation constants (pKa) of 2-(Aminomethyl)benzofuran-7-amine, synthesizing structural analysis with estimated values derived from validated structure-activity relationships (SAR).

Executive Summary

This compound (CAS: 165737-01-9) is a bicyclic diamine scaffold increasingly utilized in medicinal chemistry for GPCR ligands and kinase inhibitors.[1][2] Its physicochemical profile is defined by two distinct ionizable nitrogen centers with widely separated pKa values.[1][2]

Understanding the ionization state of this molecule is critical for:

  • Salt Selection: Determining whether to form a mono- or di-salt (e.g., Hydrochloride vs. Dihydrochloride).[1][2]

  • ADME Optimization: Predicting solubility and membrane permeability at physiological pH (7.4).

  • Synthetic Strategy: Designing selective protection/deprotection schemes based on nucleophilicity differences.[1][2]

Structural Analysis & pKa Assignments

The molecule contains two basic nitrogen atoms in electronically distinct environments.[1][2]

Site A: The Aliphatic Amine (N1)[1][2]
  • Position: 2-Aminomethyl group (

    
    ).[1][2]
    
  • Electronic Environment: This is a primary aliphatic amine attached to the C2 position of the benzofuran ring.[1][2] It functions analogously to a benzylamine but is influenced by the electron-rich furan ring.[1][2]

  • Predicted pKa: 9.1 – 9.3 [2]

    • Justification: The closest structural analog, 2-furfurylamine (2-aminomethylfuran), has a reported pKa of 9.12 .[1][2][3] The benzofuran system adds slight lipophilicity but does not drastically alter the inductive effect at the exocyclic methylene group compared to the furan analog.[1][2]

Site B: The Aromatic Amine (N2)[1][2]
  • Position: 7-Amino group (

    
    ).
    
  • Electronic Environment: This is a primary aromatic amine directly fused to the benzene ring of the benzofuran system.[1][2] Position 7 is "ortho" to the furan oxygen atom.[1][2]

  • Predicted pKa: 3.5 – 4.5 [2]

    • Justification: This amine is significantly less basic than the aliphatic amine.[1][2] While o-anisidine (2-methoxyaniline) has a pKa of 4.53 , the oxygen in benzofuran is part of an aromatic system, delocalizing its lone pair into the furan ring.[2] This reduces its ability to donate electron density to the 7-amino group via resonance, while its inductive electron-withdrawing effect (

      
      ) remains. Consequently, the basicity is likely lower than that of o-anisidine, estimated in the range of 3.5 – 4.0 .[1]
      
Ionization Equilibrium Diagram

The following diagram illustrates the sequential protonation states of the molecule as pH decreases.

IonizationEquilibrium Figure 1: Stepwise ionization equilibrium of this compound. SpeciesA Dication (Species A) (pH < 3.0) N1: NH3+ N2: NH3+ SpeciesB Monocation (Species B) (pH 4.5 - 8.5) N1: NH3+ N2: NH2 SpeciesA->SpeciesB pKa2 ~ 3.8 (Aromatic deprotonation) SpeciesC Neutral (Species C) (pH > 10.0) N1: NH2 N2: NH2 SpeciesB->SpeciesC pKa1 ~ 9.1 (Aliphatic deprotonation)

Quantitative Data Summary

Ionizable GroupTypeEstimated pKaStructural Analog Reference
N1 (Aliphatic) Primary Alkyl Amine9.12 ± 0.2 2-Furfurylamine (pKa 9.[1][2]12) [1]
N2 (Aromatic) Aniline Derivative3.80 ± 0.5 o-Anisidine (pKa 4.[2]53) [2], 7-Aminoindole trends

Senior Scientist Note: At physiological pH (7.4), the molecule exists predominantly as a monocation (Species B).[1][2] The aliphatic amine is protonated (charged), while the aromatic amine is neutral. This has profound implications for blood-brain barrier (BBB) permeability; the localized charge may require a transporter or prodrug strategy for CNS targets.[1][2]

Experimental Determination Protocols

Since exact experimental values for this specific CAS are rare in open literature, the following protocols are the industry standard for generating high-confidence in-house data.

Method A: Potentiometric Titration (The Gold Standard)

Best for determining the aliphatic pKa (N1) due to its high basicity and water solubility in the protonated state.[1][2]

  • Preparation: Dissolve 5-10 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add standardized 0.1 M HCl to lower the pH to ~2.0 (ensuring full protonation).

  • Titration: Titrate with standardized 0.1 M KOH (CO2-free) using a high-precision autotitrator (e.g., Mettler Toledo or Sirius T3).

  • Data Analysis: Plot pH vs. Volume of KOH. The first inflection point (weak) corresponds to the aromatic amine (pKa ~3.8), and the second sharp inflection corresponds to the aliphatic amine (pKa ~9.1).

    • Caveat: If the compound precipitates near pH 9-10 (neutral form), add a co-solvent like Methanol (20-30%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[2]

Method B: UV-Metric Spectrophotometric Titration

Best for the aromatic pKa (N2) because the conjugation of the aromatic amine with the benzofuran ring results in a distinct UV shift upon protonation/deprotonation.[1][2]

  • Workflow: Prepare a 50 µM solution in a universal buffer.

  • Scan: Measure UV absorbance (200-400 nm) across a pH range of 1.5 to 6.0.[1][2]

  • Detection: Look for the bathochromic shift (red shift) typical of aniline deprotonation.[1][2]

  • Calculation: Fit the absorbance changes at

    
     to the Henderson-Hasselbalch equation to resolve the pKa with high precision (
    
    
    
    units).
Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Decision tree for experimental pKa determination. Start Start: Solid Sample (this compound) SolubilityCheck Check Aqueous Solubility (at pH 2.0) Start->SolubilityCheck Decision Is Solubility > 0.5 mM? SolubilityCheck->Decision Potentiometry Method A: Potentiometric Titration (Sirius T3 / Autotitrator) Decision->Potentiometry Yes UVMetric Method B: UV-Metric Titration (For low pKa / Low Solubility) Decision->UVMetric No (or for pKa < 3) Cosolvent Use MeOH/Water Co-solvent (Extrapolate to 0%) Potentiometry->Cosolvent Precipitation detected Result Output: Precise pKa1 & pKa2 Potentiometry->Result UVMetric->Result Cosolvent->Result

Implications for Drug Development[4]

Salt Formation Strategy
  • Dihydrochloride Salt: Since the aromatic amine is weakly basic (pKa ~3.8), forming a stable dihydrochloride salt requires strong acidic conditions and low humidity storage.[1][2] The salt at N2 may hydrolyze readily in ambient moisture.[1][2]

  • Monohydrochloride Salt: This is the thermodynamically preferred solid form.[1][2] The proton will reside exclusively on the aliphatic amine (N1).[2]

Chemical Reactivity (Selectivity)
  • Acylation/Alkylation: At pH 7-8, the aliphatic amine (N1) is protonated and less nucleophilic, while the aromatic amine (N2) is neutral.[1][2] However, under non-aqueous basic conditions (e.g., TEA/DCM), the aliphatic amine is significantly more nucleophilic due to lack of resonance delocalization.

  • Protection: To selectively functionalize the aromatic amine, one must first protect the aliphatic amine (e.g., with Boc anhydride) which reacts much faster due to steric and electronic factors.[1][2]

References

  • National Institutes of Health (NIH) PubChem. Furfurylamine (CAS 617-89-0) Compound Summary.[1][2] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH) PubChem. o-Anisidine (CAS 90-04-0) Compound Summary.[1][2] Retrieved from [Link][1][2]

  • Williams, R. pKa Data Compiled. Organic Chemistry Data.[1][2][4][5] Retrieved from [Link][2]

Sources

Literature review of 7-amino-2-substituted benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical landscape of 7-amino-2-substituted benzofurans, a scaffold gaining traction for its unique electronic properties and selectivity profiles in kinase and nuclear receptor targeting.

Domain: Medicinal Chemistry & Drug Discovery Focus: Synthesis, Structure-Activity Relationship (SAR), and Therapeutic Applications

Executive Summary

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, but the 7-position remains under-exploited compared to the 5- and 6-positions. Functionalizing the C7 position with an amino group creates a critical vector for hydrogen bonding and solubility enhancement without disrupting the core planarity required for DNA intercalation or pi-stacking in kinase pockets.

This guide details the synthesis and application of 7-amino-2-substituted benzofurans , specifically highlighting their role as selective Estrogen Receptor Beta (ER


) agonists  and potential Monoamine Oxidase B (MAO-B) inhibitors .

Strategic Rationale: Why 7-Amino?

The 7-amino group transforms the lipophilic benzofuran core into a versatile pharmacophore.

FeatureMechanistic Advantage
Electronic Effect The amino group at C7 is a strong electron donor (+M effect), increasing electron density in the furan ring, which enhances cation-pi interactions in active sites.
Solubility Introduces a polar handle (

for aniline-like nitrogen) in an otherwise hydrophobic scaffold, improving ADME profiles.
Selectivity In ER

ligands, the 7-position substituent projects into a specific hydrophobic pocket that is more restricted in the ER

isoform, granting high isoform selectivity (

-fold).
Derivatization The primary amine serves as a reactive "hook" for generating sulfonamides, ureas, or PROTAC linkers.

Comprehensive Synthetic Protocol

This protocol describes a robust, self-validating route to 7-amino-2-phenylbenzofuran . It utilizes a Rap-Stoermer-type cyclization followed by a chemoselective reduction. This route is preferred over the Wittig approach for its operational simplicity and atom economy.

Phase 1: Construction of the 7-Nitro Core

Reaction: Cyclization of 3-nitrosalicylaldehyde with phenacyl bromide.

  • Reagents: 3-Nitrosalicylaldehyde (1.0 eq), Phenacyl Bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide).

  • Conditions:

    
    , 3-4 hours (or Microwave: 
    
    
    
    , 20 min).

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-nitrosalicylaldehyde (e.g., 5 mmol) in dry DMF (10 mL). The solution will appear yellow.

  • Base Addition: Add anhydrous

    
     (10 mmol). The mixture may turn orange/red due to phenoxide formation. Stir for 10 minutes at Room Temperature (RT).
    
  • Alkylation/Cyclization: Add phenacyl bromide (5.5 mmol) portion-wise. Heat the mixture to

    
    .
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting aldehyde (

      
      ) should disappear, and a fluorescent spot (benzofuran) will appear at higher 
      
      
      
      .
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, 7-nitro-2-phenylbenzofuran , will precipitate as a yellow/brown solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or purify via flash column chromatography (Silica, 10-20% EtOAc/Hexane).

Phase 2: Chemoselective Reduction to 7-Amino

Reaction: Béchamp Reduction (Fe/NH4Cl).

  • Why this method? It avoids reducing the furan double bond, which can occur with catalytic hydrogenation (

    
    ).
    

Step-by-Step Workflow:

  • Suspension: Suspend the 7-nitro-2-phenylbenzofuran (1 mmol) in Ethanol/Water (3:1 ratio, 20 mL).

  • Activation: Add Iron powder (5 eq) and Ammonium Chloride (

    
    , 5 eq).
    
  • Reflux: Heat to reflux (

    
    ) with vigorous stirring for 2 hours.
    
    • Checkpoint: The yellow color of the nitro compound should fade to a colorless or pale beige solution (amino derivative).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with Ethyl Acetate.
    
  • Final Product: Evaporate solvent to yield 7-amino-2-phenylbenzofuran . Store under inert atmosphere (Argon) as these amines can oxidize over time.

Visualized Synthetic Pathway

SynthesisPath Start 3-Nitrosalicylaldehyde Intermediate O-Alkylated Intermediate Start->Intermediate K2CO3, DMF RT, 10 min Reagent Phenacyl Bromide (alpha-bromoacetophenone) Reagent->Intermediate Cyclized 7-Nitro-2-phenylbenzofuran Intermediate->Cyclized Cyclization 110°C, 3h (-H2O) Final 7-Amino-2-phenylbenzofuran Cyclized->Final Fe / NH4Cl EtOH/H2O, Reflux (Chemoselective Reduction)

Caption: Figure 1. Two-step synthesis of 7-amino-2-phenylbenzofuran via Rap-Stoermer cyclization and Béchamp reduction.

Medicinal Chemistry & SAR Analysis

Primary Target: Estrogen Receptor Beta (ER )

The 7-substituted benzofurans have emerged as highly selective ligands for ER


, a target for CNS disorders and oncology (distinct from the proliferative ER

).

Structure-Activity Relationship (SAR) Matrix:

PositionModificationEffect on Activity/Selectivity
C2 (Aryl) Phenyl / 4-OH-PhenylEssential for binding. A 4-OH group mimics the A-ring of estradiol.
C3 (Linker) H / MethylSmall substituents are tolerated. Bulky groups decrease affinity due to steric clash.
C7 (Tail) -NH2 (Amino) Optimal. Acts as an H-bond donor to Leu339 or Gly342 in the ER

pocket.
C7 (Tail) -OMe (Methoxy)Good affinity, but lower metabolic stability than amino/amide analogs.
C7 (Tail) -NO2 (Nitro)Reduces affinity; electron-withdrawing nature disrupts the electronic profile of the furan.
Secondary Target: MAO-B Inhibition

7-substituted-2-phenylbenzofurans function as reversible inhibitors of Monoamine Oxidase B.[1] The planar structure fits the narrow hydrophobic cavity of MAO-B.

  • Key Insight: The 7-amino group provides a distinct electronic surface compared to the 5-amino analogs, potentially reducing off-target effects on MAO-A.

SAR Logic Diagram

SAR Core Benzofuran Scaffold C2 C2 Position (Aryl/Heteroaryl) Core->C2 C3 C3 Position (H or Small Alkyl) Core->C3 C7 C7 Position (Amino/Amido) Core->C7 Activity1 ER-beta Selectivity (>100x vs ER-alpha) C2->Activity1 4-OH mimics Estradiol Activity2 MAO-B Inhibition C2->Activity2 Lipophilic interaction C3->Activity1 Steric Constraint (Keep small) C7->Activity1 Specific H-bond in hydrophobic pocket Solubility Improved Aqueous Solubility C7->Solubility Polar Handle

Caption: Figure 2. Structural logic governing the efficacy of 7-amino-2-substituted benzofurans in ER-beta and MAO-B targeting.

Quantitative Data Summary

The following table summarizes the impact of C7 substitution on biological potency (Mock data representative of trends in cited literature [1][4]).

Compound IDR (C7-Substituent)R' (C2-Substituent)ER

IC50 (nM)
ER

IC50 (nM)
Selectivity Ratio
BF-7H -HPhenyl45.050.0~1.1 (Non-selective)
BF-7NO2 -NO2Phenyl>1000>1000Inactive
BF-7NH2 -NH2 4-OH-Phenyl 4.2 450.0 >100 (Highly Selective)
BF-7OMe -OMe4-OH-Phenyl8.5120.0~14

References

  • 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. Bioorganic & Medicinal Chemistry Letters. (2004).

  • Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum. (2017).

  • Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry. (2021).

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2021).

  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Journal of Organic Chemistry. (2007).

Sources

Toxicity profile and safety data sheet for benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22761-23-5 | Formula: C₈H₇NO | MW: 133.15 g/mol

Executive Summary

Benzofuran-7-amine (7-aminobenzofuran) is a bicyclic aromatic amine widely utilized as a pharmacophore in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. Unlike its parent compound benzofuran (a liquid), the 7-amine derivative is typically a solid that presents distinct toxicological challenges.

Critical Hazard Alert: As a primary aromatic amine, this compound possesses a high structural probability of genotoxicity and carcinogenicity via metabolic activation. It must be handled as a suspected human mutagen with strict containment protocols.

This guide synthesizes available safety data with predictive toxicology (SAR) to provide a robust handling framework for drug discovery environments.

Part 1: Chemical Identity & Physicochemical Properties

While standard Safety Data Sheets (SDS) often conflate this molecule with the liquid parent benzofuran, the introduction of the amine group significantly alters its physical state and reactivity.

PropertySpecificationTechnical Note
CAS Number 22761-23-5Unique identifier for the 7-amino isomer.
Physical State Solid (Crystalline Powder)Unlike benzofuran (liquid), the amine facilitates H-bonding, raising the melting point.
Solubility DMSO, Methanol, DCMLimited water solubility; lipophilic nature aids membrane permeability but increases bioaccumulation risk.
pKa (Calc.) ~3.5 - 4.2The oxygen lone pair in the furan ring decreases the basicity of the aniline nitrogen via electron withdrawal.
Stability Oxidation SensitiveAromatic amines oxidize rapidly in air/light to form dark azo-compounds or quinones.

Part 2: Toxicological Profile & Mechanism of Action

The "Why" Behind the Hazard: Metabolic Activation

The primary safety concern with Benzofuran-7-amine is not merely acute toxicity, but its potential for bioactivation into a DNA-damaging agent. This follows the classic aromatic amine metabolic pathway, primarily mediated by Cytochrome P450 enzymes (specifically CYP1A2) in the liver.

Mechanism of Genotoxicity
  • N-Hydroxylation: CYP1A2 oxidizes the amine (-NH₂) to a hydroxylamine (-NHOH).

  • Esterification: Phase II enzymes (NAT1/NAT2 or SULTs) convert the hydroxylamine into an unstable ester (e.g., N-acetoxy).

  • Nitrenium Ion Formation: Spontaneous heterolytic cleavage generates a highly electrophilic nitrenium ion .

  • DNA Adducts: This electrophile attacks the C8-position of guanine bases in DNA, causing replication errors and potential malignancy.

Diagram 1: Metabolic Activation Pathway

Visualizing the transformation from inert scaffold to reactive electrophile.

MetabolicActivation Compound Benzofuran-7-amine (Pro-Carcinogen) CYP CYP1A2 (Liver Microsomes) Compound->CYP Oxidation Intermediate N-Hydroxy-benzofuran-7-amine (Proximate Carcinogen) CYP->Intermediate NAT NAT / SULT (Phase II Enzymes) Intermediate->NAT Conjugation Reactive Nitrenium Ion (Ultimate Carcinogen) NAT->Reactive Heterolysis DNA DNA Adduct (Genotoxicity) Reactive->DNA Covalent Binding (Guanine C8)

Caption: Figure 1. Bioactivation of Benzofuran-7-amine. CYP1A2-mediated N-hydroxylation is the rate-limiting step generating the electrophilic species responsible for DNA damage.

Part 3: GHS Hazard Classification & Risk Assessment

Due to the lack of extensive animal testing specifically for CAS 22761-23-5, the following classification is derived from Structure-Activity Relationships (SAR) and data from close analogues (e.g., 5-aminobenzofuran, 2-aminobenzofuran).

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Irritation Cat 2H315: Causes skin irritation.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.
Carcinogenicity Cat 2 (Suspected)H351: Suspected of causing cancer (Based on aniline substructure).[2][3]
STOT - SE Cat 3H335: May cause respiratory irritation.[1]
Aquatic Toxicity Acute 1H400: Very toxic to aquatic life (Benzofurans are highly toxic to fish).

Part 4: Safe Handling & Experimental Protocols

Core Directive: Treat this compound as a Potentially High-Potency Compound (PHPC) . Do not handle on an open bench.

Engineering Controls
  • Primary Containment: All weighing and solvation must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Air Velocity: Ensure face velocity is >0.5 m/s.

  • Static Control: Use an ionizing fan or antistatic gun during weighing, as dry amine powders are prone to static charge and dispersion.

Personal Protective Equipment (PPE)[5]
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (0.11 mm) - Inspection layer.

    • Outer: Nitrile (0.11 mm) or Neoprene - Barrier layer.

    • Rationale: Aromatic amines can permeate thin nitrile; double layers provide a "breakthrough buffer."

  • Respiratory: If working outside a hood (emergency only), use a Full-Face Respirator with P100/OV cartridges.

Experimental Workflow: Synthesis & Solvation

This protocol minimizes dust generation and skin exposure.

  • Preparation: Pre-weigh solvent (e.g., DMSO) in a vial before adding the solid. This prevents "puffing" of powder if solvent is squirted onto it.

  • Weighing:

    • Place the receiving vial in a secondary container (weigh boat).

    • Transfer solid using a disposable spatula.

    • Self-Validating Step: Wipe the exterior of the vial with a solvent-dampened Kimwipe inside the hood before removing it to the balance. If the wipe discolors (yellow/brown), the vial is contaminated.

  • Solvation: Dissolve immediately. Solutions are safer to handle than dusts.

  • Quenching: Treat all glassware with 10% bleach or dilute HCl before washing to degrade amine residues.

Diagram 2: Safety Decision Workflow

Logic flow for determining handling requirements based on operation type.

SafetyWorkflow Start Task: Handle Benzofuran-7-amine State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Solution / Oil State->Liquid Dissolved Hood REQUIRED: Fume Hood + Static Control Solid->Hood Pipette Standard Solvent Handling (Nitrile Gloves) Liquid->Pipette Weigh Weighing Protocol: Double Glove + Wet Wipe Decon Hood->Weigh Waste Waste Disposal: Segregated Organic (Toxic) Weigh->Waste Pipette->Waste

Caption: Figure 2. Operational safety workflow. Strict containment is triggered specifically for the solid phase to prevent inhalation of genotoxic dusts.

Part 5: Emergency Response & Waste Management

Spill Response (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don Tyvek suit and respiratory protection.

  • Containment: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical vacuum (HEPA filtered).

  • Decontamination: Wash surface with 1N HCl (converts amine to non-volatile salt) followed by soap and water.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes. Note: Amines are basic and can cause corneal opacity; speed is critical.

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol/ethanol, as this enhances transdermal absorption of the lipophilic amine.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Carcinogenic).

  • Segregation: Do not mix with oxidizers (risk of exothermic reaction).

  • Labeling: Clearly mark as "Suspected Carcinogen - Benzofuran Derivative."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12099067 (Related Structure). Retrieved from [Link]

  • Guengerich, F. P. (2004). Cytochrome P450 Activation of Arylamines and Heterocyclic Amines. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzofuran (Parent Compound). Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011).Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation data. Chemical Research in Toxicology.

Sources

Methodological & Application

Application Note: Synthesis of 2-(Aminomethyl)benzofuran-7-amine from Salicylaldehyde

[1]

Executive Summary & Strategic Analysis

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing frequently in serotonin (5-HT) receptor ligands, antitumor agents, and kinase inhibitors. The specific target, 2-(aminomethyl)benzofuran-7-amine , presents a unique synthetic challenge: the simultaneous installation of a primary amine at the C7 position and an aminomethyl group at the C2 position.[1]

Strategic Logic

Direct functionalization of the benzofuran core at C7 is difficult due to electronic effects favoring the C5 position during electrophilic aromatic substitution.[1] Therefore, the "Pre-functionalization Strategy" is superior. We must establish the nitrogen functionality on the benzene ring before cyclization.[1]

The Route:

  • Regioselective Nitration: Convert Salicylaldehyde to 3-Nitrosalicylaldehyde. The nitro group at position 3 will become the amine at position 7 of the benzofuran.

  • Annulation (Cyclization): React 3-Nitrosalicylaldehyde with chloroacetonitrile to form 7-nitrobenzofuran-2-carbonitrile.

  • Global Reduction: Simultaneously reduce the nitro and nitrile groups to yield the final diamine.[1]

Reaction Pathway Visualization[1]

SyntheticRouteSalSalicylaldehyde(Starting Material)Nitro3-Nitrosalicylaldehyde(Intermediate A)Sal->NitroStep 1: HNO3, AcOH(Regioselective Nitration)Cyano7-Nitrobenzofuran-2-carbonitrile(Intermediate B)Nitro->CyanoStep 2: ClCH2CN, K2CO3(Annulation)Final2-(Aminomethyl)benzofuran-7-amine(Target)Cyano->FinalStep 3: LiAlH4, THF(Global Reduction)

Figure 1: Three-step synthetic pathway designed to lock the C7 nitrogen regiochemistry early.[1][2]

Detailed Protocols

Step 1: Synthesis of 3-Nitrosalicylaldehyde

Objective: Nitration of salicylaldehyde favoring the ortho (3-position) isomer over the para (5-position) isomer.[1]

Critical Mechanism: Direct nitration yields a mixture of 3- and 5-nitro isomers.[1] The 3-nitro isomer possesses strong intramolecular hydrogen bonding (between the phenolic OH and the nitro group), making it steam volatile .[1] The 5-nitro isomer is not steam volatile.[1] We exploit this physical property for purification.[1]

Reagents & Materials:

Reagent Equiv. Role Safety Note
Salicylaldehyde 1.0 Substrate Irritant
Nitric Acid (70%) 1.2 Nitrating Agent Corrosive, Oxidizer
Glacial Acetic Acid Solvent Solvent Corrosive

| Ice/Water | N/A | Quench | N/A |[1]

Protocol:

  • Dissolution: Dissolve salicylaldehyde (12.2 g, 100 mmol) in glacial acetic acid (40 mL) in a round-bottom flask equipped with a thermometer and addition funnel.

  • Cooling: Cool the solution to 15–20°C using a water bath. Note: Do not cool below 10°C as the reaction rate slows significantly, leading to accumulation of reagents and potential runaway.

  • Nitration: Add a solution of fuming nitric acid (density 1.5, 6.0 mL) in glacial acetic acid (15 mL) dropwise over 45 minutes. Maintain internal temperature between 20–25°C.

  • Reaction: Stir at room temperature for 4 hours. A yellow precipitate (mostly 5-nitro isomer) will form.[1]

  • Quench: Pour the reaction mixture into crushed ice (200 g). Stir vigorously for 30 minutes.

  • Filtration (Removal of 5-Nitro): Filter the crude yellow solid. Crucial Step: The solid contains both isomers.[1] Wash the solid with cold water.[1][3]

  • Purification (Steam Distillation):

    • Transfer the crude solid to a steam distillation setup.[1]

    • Steam distill the mixture.[1] The 3-nitrosalicylaldehyde will distill over as bright yellow needles/oil in the distillate due to the "Ortho Effect" (Intramolecular H-bonding).[1] The 5-nitro isomer remains in the pot.[1]

  • Isolation: Extract the distillate with Dichloromethane (DCM) (3 x 50 mL). Dry over anhydrous Na2SO4 and concentrate in vacuo.

    • Yield: ~25-30% (The 5-nitro is the major product, but this method yields high-purity 3-nitro).[1]

    • Characterization: Melting Point 109–110°C.[1]

Step 2: Synthesis of 7-Nitrobenzofuran-2-carbonitrile

Objective: Construction of the furan ring using an interrupted Feist-Benary or Thorpe-Ziegler type condensation.[1]

Mechanism: The phenolic oxygen attacks the methylene of chloroacetonitrile (SN2).[1] The resulting intermediate undergoes an intramolecular aldol-type condensation with the aldehyde, followed by dehydration to aromatize the furan ring.[1]

Reagents & Materials:

Reagent Equiv. Role Safety Note
3-Nitrosalicylaldehyde 1.0 Substrate Irritant
Chloroacetonitrile 1.2 Alkylating Agent Highly Toxic , lachrymator
Potassium Carbonate 2.5 Base Irritant

| DMF (Anhydrous) | Solvent | Solvent | Teratogen |[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen. Add 3-nitrosalicylaldehyde (1.67 g, 10 mmol) and anhydrous DMF (15 mL).

  • Base Addition: Add anhydrous K2CO3 (3.45 g, 25 mmol). The mixture will turn deep orange/red (phenoxide formation).[1] Stir for 15 minutes at Room Temperature (RT).

  • Alkylation/Cyclization: Add chloroacetonitrile (0.76 mL, 12 mmol) dropwise.

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot should disappear, and a new fluorescent spot (benzofuran) should appear.

  • Workup: Cool to RT and pour the mixture into ice-cold water (100 mL). The product should precipitate out.[1]

  • Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol or Methanol.

    • Product: 7-Nitrobenzofuran-2-carbonitrile.[1]

    • Appearance: Light brown/yellow solid.[1]

Step 3: Global Reduction to this compound

Objective: Simultaneous reduction of the Nitro group (to amine) and Nitrile group (to primary amine).[1]

Reagents & Materials:

Reagent Equiv. Role Safety Note
7-Nitrobenzofuran-2-CN 1.0 Substrate -
LiAlH4 (1M in THF) 4.0 Reducing Agent Pyrophoric , reacts violently with water

| THF (Dry) | Solvent | Solvent | Flammable, peroxide former |[1]

Protocol:

  • Safety Prep: Ensure all glassware is oven-dried. Purge with Argon/Nitrogen.[1] Use a blast shield.[1]

  • Reagent Prep: Charge the flask with dry THF (20 mL) and cool to 0°C. Carefully add LiAlH4 (1.0 M solution, 40 mL, 40 mmol).

  • Addition: Dissolve 7-nitrobenzofuran-2-carbonitrile (1.88 g, 10 mmol) in dry THF (10 mL). Add this solution dropwise to the LiAlH4 suspension at 0°C. Caution: Exothermic gas evolution (H2).[1]

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 3–5 hours.

  • Quench (Fieser Method): Cool the reaction flask to 0°C. Carefully add:

    • 1.5 mL Water (dropwise, very slow).

    • 1.5 mL 15% NaOH solution.[1]

    • 4.5 mL Water.[1]

    • Note: A granular white precipitate (aluminum salts) should form, leaving a clear supernatant.[1]

  • Isolation: Add anhydrous MgSO4 to the mixture and stir for 15 minutes. Filter through a Celite pad.[1] Wash the pad with THF.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Final Purification: The crude amine is likely an oil or low-melting solid.[1] Convert to the hydrochloride salt for stability and characterization by adding HCl in dioxane/ether.[1]

    • Target: this compound dihydrochloride.[1]

Workflow Logic & Troubleshooting

Purification Decision Tree (Step 1)

The separation of 3-nitro and 5-nitro isomers is the most common failure point.[1]

PurificationStartCrude Nitration Mix(3-Nitro + 5-Nitro)SteamSteam DistillationStart->SteamDistillateDistillate(Volatile)Steam->DistillateContainsPotPot Residue(Non-Volatile)Steam->PotRetainsTarget3-Nitrosalicylaldehyde(Due to H-bonding)Distillate->TargetWaste5-Nitrosalicylaldehyde(Discard or store)Pot->Waste

Figure 2: Exploiting the "Ortho Effect" for isomer separation.[1]

Troubleshooting Table
IssueProbable CauseSolution
Step 1: Low Yield of 3-Nitro Temperature too high (>25°C) favors dinitration.[1]Maintain strict temp control.[1] Ensure steam distillation is exhaustive (distill until clear).
Step 2: Incomplete Cyclization Wet DMF or old K2CO3.[1]Use fresh anhydrous DMF.[1] Flame dry K2CO3 before use.[1]
Step 3: Insoluble Aluminum Salts Incorrect quenching of LiAlH4.[1]Follow Fieser workup strictly. Do not just add water; the NaOH step creates granular salts that filter easily.[1]

References

  • Nitration of Salicylaldehyde

    • Methodology: Separation of 3-nitro and 5-nitro isomers via steam distillation.[1]

    • Source: Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, London, 1989.
    • Modern Alternative:[1] Specific synthesis of 3-nitrosalicylaldehyde using Urea Nitrate.[1][4]

    • Citation: Nandeshwarappa, B. P., et al. "Microwave assisted regioselective nitration of phenols using urea nitrate." Synthetic Communications 37.23 (2007): 4185-4190.[1]

    • [1]

  • Benzofuran Synthesis (Annulation)

    • Methodology: Reaction of salicylaldehydes with chloroacetonitrile/chloroacetone.[1]

    • Citation: Stoermer, R. "Syntheses of benzofuran derivatives." Berichte der deutschen chemischen Gesellschaft (Classic Rap-Stoermer type chemistry).
    • Recent Application: Synthesis of 2-cyanobenzofurans.[1]

    • Source:Organic Syntheses, Coll.[5] Vol. 3, p.145 (1955); Vol. 28, p.21 (1948).[1] (Foundational protocol for chloroacetonitrile alkylations).

    • (Reference for Chloroacetonitrile handling).[1]

  • Reduction of Nitro-Nitriles

    • Methodology: LiAlH4 reduction of nitrile and nitro groups.[1]

    • Citation: Amundsen, L. H., & Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society 73.1 (1951): 242–244.[1]

    • [1]

Application Note: Strategies for the Reduction of Benzofuran Nitriles to Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of benzofuran nitriles to their corresponding amines is a pivotal transformation in medicinal chemistry, particularly in the synthesis of serotonin modulators (e.g., Vilazodone), anti-arrhythmic agents, and bioisosteres of tryptamine.

While the transformation of


 is a textbook reaction, the benzofuran scaffold presents unique chemoselective challenges. The primary risk is the over-reduction of the C2-C3 double bond in the furan ring, converting the aromatic benzofuran into a dihydrobenzofuran. Furthermore, the formation of secondary amine byproducts (dimerization) and the hydrolysis of the nitrile to an amide are persistent failure modes.

This guide provides three validated protocols ranging from mild, chemoselective laboratory-scale methods to scalable hydrogenation techniques, emphasizing the preservation of the benzofuran aromaticity.

Reagent Selection Matrix

The choice of reducing agent must balance reactivity (breaking the robust


 triple bond) with selectivity (ignoring the furan double bond and other functional groups).
Reagent SystemSelectivity (Furan Ring)Functional Group ToleranceScalabilityPrimary Risk
CoCl₂ · 6H₂O / NaBH₄ High Excellent (Tolerates esters, halides)Low-MediumEvolution of H₂ gas; Boride residues
LiAlH₄ (LAH) MediumPoor (Reduces esters, amides)MediumSafety (Pyrophoric); Emulsions during workup
BH₃ · THF / DMS HighGood (Tolerates nitro, halides)MediumRequires acidic workup to break B-N complex
H₂ / Raney Nickel Low (Risk of saturation)GoodHigh Over-reduction of C2-C3 bond; Pyrophoric catalyst

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for selecting the optimal reagent based on substrate complexity and scale.

ReagentSelection Start Start: Benzofuran Nitrile Substrate ScaleCheck Is the scale > 100g? Start->ScaleCheck RingSens Is the C2-C3 bond critical (Aromaticity)? ScaleCheck->RingSens No (<100g) MethodD Method D: Raney Ni / H2 (High Pressure/Scale) ScaleCheck->MethodD Yes (>100g) SensCheck Are there reducible groups? (Esters, Nitro, Halides) MethodA Method A: CoCl2 / NaBH4 (High Selectivity) SensCheck->MethodA No (General) MethodB Method B: Borane-DMS (Nitro/Ester Tolerance) SensCheck->MethodB Yes (Nitro/Ester) RingSens->SensCheck Yes MethodC Method C: LiAlH4 (Simple Substrates) RingSens->MethodC No (Dihydro ok)

Figure 1: Decision tree for selecting reduction reagents based on scale and chemoselectivity requirements.

Detailed Experimental Protocols

Protocol A: The "Magic Blue" Method (CoCl₂ / NaBH₄)

Best for: High chemoselectivity, retaining the benzofuran ring, and substrates sensitive to strong acids/bases. Mechanism: In situ formation of Cobalt Boride (


), which acts as a heterogeneous catalyst for hydride transfer from 

.
Materials:
  • Benzofuran nitrile (1.0 equiv)

  • Cobalt(II) chloride hexahydrate (

    
    ) (0.5 - 1.0 equiv)
    
  • Sodium Borohydride (

    
    ) (5.0 - 7.0 equiv)
    
  • Methanol (dry)

Step-by-Step Procedure:
  • Solvation: Dissolve the benzofuran nitrile and

    
     in dry methanol (0.1 M concentration relative to nitrile) in a round-bottom flask. The solution will appear deep purple/pink.
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition (Critical): Add

    
     portion-wise over 30 minutes.
    
    • Observation: The solution will vigorously evolve hydrogen gas and turn black immediately. This black precipitate is the active cobalt boride catalyst. Do not filter it out.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Once complete, carefully add 3N HCl dropwise until the pH is ~2. This destroys the boride complex and excess hydride. Stir for 20 minutes (solution may turn clear/pink again).

  • Isolation: Basify with concentrated

    
     to pH >10. Extract with DCM or EtOAc.
    
    • Note: The amine product is often trapped in the cobalt salts; thorough basification is required to release it.

Protocol B: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Simple benzofuran substrates lacking other reducible groups (esters, ketones). Risk: High probability of emulsions during workup.

Materials:
  • Benzofuran nitrile (1.0 equiv)

  • 
     (2.0 - 3.0 equiv, powder or solution)
    
  • Anhydrous THF or Diethyl Ether

Step-by-Step Procedure:
  • Setup: Flame-dry a flask and purge with Argon/Nitrogen. Add

    
     suspended in THF at 0°C.
    
  • Addition: Dissolve the benzofuran nitrile in minimal THF and add dropwise to the hydride suspension.

    • Exotherm Control: Maintain temperature <10°C during addition to prevent side reactions.

  • Reflux: Heat to reflux (66°C) for 3–6 hours. The triple bond reduction is difficult and requires thermal energy.

  • Fieser Workup (Essential for avoiding emulsions):

    • Cool to 0°C.

    • For every x grams of

      
       used, add:
      
      • x mL water (slowly!)

      • x mL 15% NaOH solution

      • 3x mL water

  • Filtration: A granular white precipitate (

    
    ) will form. Filter through a Celite pad. The filtrate contains the clean amine.
    
Protocol C: Catalytic Hydrogenation (Raney Nickel)

Best for: Large-scale synthesis where handling stoichiometric metal waste is prohibitive. Risk: Saturation of the C2-C3 furan bond.

Materials:
  • Benzofuran nitrile[1]

  • Raney Nickel (W-2 or W-4 grade) - Pyrophoric! Handle under water/solvent.[2]

  • Solvent: Methanol saturated with Ammonia (

    
     in MeOH).
    
Step-by-Step Procedure:
  • Catalyst Prep: Wash Raney Ni (approx 20% w/w loading) with MeOH three times (decantation) to remove water.

  • Loading: Transfer catalyst to a hydrogenation vessel (Parr shaker or autoclave). Add the nitrile dissolved in methanolic ammonia (7N).

    • Why Ammonia? Primary amines react with intermediate imines to form secondary amines.[3][4] Excess ammonia suppresses this dimerization via Le Chatelier's principle.

  • Hydrogenation: Pressurize to 40–60 psi

    
    .
    
    • Selectivity Tip: Do not heat initially. Run at RT. Heating significantly increases the risk of reducing the benzofuran ring.

  • Monitoring: Monitor hydrogen uptake. Stop immediately upon theoretical uptake cessation.

  • Filtration: Filter over Celite (keep wet to prevent fire). Rinse with MeOH.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is a Secondary Amine Intermediate imine reacted with product amine.[3]Protocol C: Increase

concentration. Protocol A/B: Dilute the reaction mixture; ensure rapid addition of reducing agent to clear the imine intermediate quickly.
Low Yield / Emulsion (LiAlH₄) Aluminum salts trapping product.Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution for workup instead of Fieser method. Stir biphasic mixture overnight until layers separate clearly.
Ring Saturation (Dihydrobenzofuran) Over-reduction.Avoid Pd/C. Switch to CoCl₂/NaBH₄ (Method A). If using hydrogenation, lower pressure and temperature.
No Reaction (Borane) Boron-Amine complex stable.After the reaction, an acidic reflux (MeOH/HCl) is mandatory to hydrolyze the

bond and release the free amine.

Safety & Handling (Critical)

  • Cyanide Management: While the nitrile group is reduced, ensure no acidic hydrolysis occurs before reduction, which could theoretically release HCN if impurities are present.

  • Nickel Toxicity: Raney Nickel is carcinogenic and pyrophoric. Never let it dry out.

  • Hydrogen Evolution: Method A (

    
    ) generates massive amounts of 
    
    
    
    gas instantly. Use a large headspace flask and efficient venting.

References

  • Satoh, T., et al. (1969). "The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride."[5] Tetrahedron Letters, 10(49), 4555-4558.

  • Heinzman, S. W., & Ganem, B. (1982). "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 104(25), 6801-6802.

  • Osby, J. O., et al. (1993). "Reduction of Nitriles to Amines with Cobalt Boride." Journal of the American Chemical Society.[5] (Contextualizing the boride mechanism).

  • Klenke, B., & Gilbert, I. H. (2001).[6][7] "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel."[6][7] The Journal of Organic Chemistry, 66(7), 2480-2483.[6]

  • Patent WO1985000605A1. "Process for selective nitrile reduction." (describing CoCl2/NaBH4 for sensitive substrates).

Sources

Application Notes and Protocols: Heterocyclic Synthesis Involving 7-Amino Benzofuran Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzofuran-Based Heterocycles

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These compounds have demonstrated potential as anti-tumor, antibacterial, anti-inflammatory, and antiviral agents, making them highly valuable in the pursuit of new therapeutic leads.[1][3][4] The fusion of a benzofuran ring with other heterocyclic systems often leads to novel molecular architectures with enhanced pharmacological profiles.[3][5] This guide focuses on the synthetic utility of a key intermediate, 7-amino benzofuran, in the construction of diverse and medicinally relevant heterocyclic scaffolds.

The strategic placement of the amino group at the 7-position of the benzofuran nucleus provides a versatile handle for a variety of chemical transformations. This functionality allows for the annulation of new rings and the introduction of diverse substituents, enabling the generation of libraries of complex molecules for drug discovery programs.[6] This document provides a detailed exploration of synthetic strategies and step-by-step protocols for leveraging 7-amino benzofuran in the synthesis of novel heterocyclic compounds.

Core Synthetic Strategies: Building Complexity from 7-Amino Benzofuran

The primary amino group of 7-amino benzofuran serves as a potent nucleophile and a directing group for the construction of fused heterocyclic systems. Several classical and modern synthetic methodologies can be adapted to utilize this intermediate effectively.

Annulation Reactions for Fused Heterocyclic Systems

One of the most powerful applications of 7-amino benzofuran is in annulation reactions to form polycyclic heteroaromatic compounds. These structures are of particular interest in drug discovery due to their rigid frameworks, which can lead to high-affinity interactions with biological targets.

A prominent example is the synthesis of furo-quinoline derivatives. Quinolines are a privileged scaffold in medicinal chemistry, and their fusion with a benzofuran ring can lead to compounds with unique biological properties.[7] The Skraup-Doebner-von Miller reaction and its variations provide a classic and effective method for constructing the quinoline ring system.[8][9]

Key Reaction: The Skraup-Doebner-von Miller reaction involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound, typically in the presence of an acid catalyst and an oxidizing agent, to yield a quinoline.[8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations starting from 7-amino benzofuran. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Synthesis of Furo[3,2-g]quinoline via a Modified Skraup-Doebner-von Miller Reaction

This protocol details the synthesis of the tetracyclic furo[3,2-g]quinoline scaffold, a structure with potential applications in antileukemia drug discovery.[7]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 7-Amino Benzofuran F Furo[3,2-g]quinoline A->F 1. Conjugate Addition B Crotonaldehyde B->F 2. Cyclization C HCl (conc.) C->F Acid Catalyst D Nitrobenzene D->F Oxidizing Agent E Glycerol E->F Solvent/Dehydrating Agent

Caption: Synthesis of Furo[3,2-g]quinoline.

Materials:

ReagentCAS NumberMolecular WeightQuantity
7-Amino Benzofuran17317-38-9133.15 g/mol 1.33 g (10 mmol)
Crotonaldehyde4170-30-370.09 g/mol 1.05 g (15 mmol)
Concentrated HCl7647-01-036.46 g/mol 5 mL
Nitrobenzene98-95-3123.11 g/mol 2 mL
Glycerol56-81-592.09 g/mol 10 mL
Ethanol64-17-546.07 g/mol As needed
Sodium Bicarbonate144-55-884.01 g/mol As needed
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed
Dichloromethane75-09-284.93 g/mol As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-amino benzofuran (1.33 g, 10 mmol) and glycerol (10 mL).

  • Addition of Reagents: To the stirred mixture, slowly add concentrated hydrochloric acid (5 mL). Then, add nitrobenzene (2 mL) followed by the dropwise addition of crotonaldehyde (1.05 g, 15 mmol) over 10 minutes.

  • Heating: Heat the reaction mixture to 130-140 °C in an oil bath and maintain this temperature for 4 hours. The color of the mixture will darken significantly.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 100 mL of ice-water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure furo[3,2-g]quinoline.

Rationale for Experimental Choices:

  • Glycerol: Acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards the product.

  • Concentrated HCl: Serves as the acid catalyst to promote both the initial conjugate addition and the subsequent cyclization and dehydration steps.[8]

  • Nitrobenzene: Functions as the oxidizing agent to aromatize the initially formed dihydroquinoline intermediate to the final quinoline product.

  • Crotonaldehyde: Provides the four-carbon unit required to construct the pyridine ring of the quinoline system.

Protocol 2: Derivatization of the Amino Group - Synthesis of N-(Benzofuran-7-yl)acetamide

This protocol illustrates a simple but important derivatization of the 7-amino group, which can be a precursor for further functionalization or a final product in its own right. Acetylation can modulate the electronic properties of the benzofuran system and is a common step in multi-step syntheses.[10]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 7-Amino Benzofuran D N-(Benzofuran-7-yl)acetamide A->D Nucleophilic Acyl Substitution B Acetic Anhydride B->D C Pyridine C->D Base/Catalyst

Caption: Acetylation of 7-Amino Benzofuran.

Materials:

ReagentCAS NumberMolecular WeightQuantity
7-Amino Benzofuran17317-38-9133.15 g/mol 1.33 g (10 mmol)
Acetic Anhydride108-24-7102.09 g/mol 1.2 mL (12.5 mmol)
Pyridine110-86-179.10 g/mol 5 mL
Dichloromethane75-09-284.93 g/mol 20 mL
1M HCl7647-01-036.46 g/mol As needed
Saturated Sodium Bicarbonate144-55-884.01 g/mol As needed
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed

Procedure:

  • Dissolution: Dissolve 7-amino benzofuran (1.33 g, 10 mmol) in a mixture of dichloromethane (20 mL) and pyridine (5 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 mL, 12.5 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into 50 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (20 mL), and saturated sodium bicarbonate solution (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(benzofuran-7-yl)acetamide.

Rationale for Experimental Choices:

  • Acetic Anhydride: A readily available and highly reactive acylating agent.

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct and also serves as a nucleophilic catalyst.

  • Dichloromethane: A common organic solvent that is inert under these reaction conditions and effectively dissolves the starting material.

Data Presentation

Table 1: Representative Yields for Heterocyclic Synthesis from 7-Amino Benzofuran

ProductSynthetic MethodYield (%)Reference
Furo[3,2-g]quinolineSkraup-Doebner-von Miller65-75[7]
N-(Benzofuran-7-yl)acetamideAcetylation>90General Procedure
Substituted Benzofuro[3,2-c]quinolinesIntramolecular CyclizationHigh Yields[7]

Conclusion

7-Amino benzofuran is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The ability to construct complex, fused ring systems from this readily accessible starting material opens up numerous avenues for the discovery of novel therapeutic agents and functional materials. The inherent biological significance of the benzofuran nucleus, coupled with the synthetic flexibility offered by the 7-amino group, ensures that this area of research will continue to be a fruitful source of innovation in medicinal and materials chemistry.[1][2]

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC.
  • Doebner–Miller reaction. Wikipedia.
  • Recent progress in the development of derivatization reagents having a benzofuran structure. ResearchGate.
  • Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. PubMed.
  • Short and efficient method for the preparation of furo[3,2-f] quinoline. ResearchGate.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Scilit.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate.
  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • 334 synthesis of highly functionalized nitrogen heterocycle from 2-hydroxycyclobutanones and aromatic amines.
  • Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. MDPI.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • (PDF) Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety.
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. PMC.
  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PMC.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - US.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School.
  • Synthesis of Nitrogen-Containing Heterocycles from the Reaction of Amidrazones with \alpha-Haloesters. TÜBİTAK Academic Journals.
  • Synthesis of Furo[3,2-h]isoquinolines Based on the Nenitzescu Reaction. ResearchGate.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. PMC.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.

Sources

Application Notes & Protocols: The Coordination Chemistry of 2-(Aminomethyl)benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide to the coordination chemistry of 2-(Aminomethyl)benzofuran-7-amine. This document is structured to offer both a theoretical framework and practical, step-by-step protocols for the synthesis and characterization of its metal complexes. While direct literature on the coordination chemistry of this specific ligand is emerging, this guide synthesizes established principles from analogous benzofuran and bidentate amine ligand systems to provide a robust predictive framework for researchers. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices, empowering researchers to explore the potential of this compound in catalysis, materials science, and medicinal chemistry.

Introduction: The Potential of this compound as a Bidentate Ligand

This compound is a compelling ligand for coordination chemistry due to its intrinsic structural features. The molecule possesses two key nitrogen donor atoms: a primary amine at the 7-position of the benzofuran ring and a primary aminomethyl group at the 2-position. This arrangement allows it to act as a bidentate N,N'-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center.

The benzofuran scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The incorporation of metal ions into such organic molecules can significantly enhance their therapeutic potential through various mechanisms, such as facilitating redox reactions, improving cellular uptake, and enabling targeted drug delivery[4][5]. The coordination complexes of this compound are therefore of considerable interest for the development of novel metallodrugs. Furthermore, the catalytic activity of metal complexes is highly dependent on the ligand environment, and the unique steric and electronic properties of this benzofuran-based ligand could lead to novel catalytic applications[6][7].

This guide will provide detailed protocols for the synthesis of this compound, its coordination to transition metal ions, and the characterization of the resulting complexes.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, starting from commercially available precursors. The following protocol is a representative example based on established synthetic routes for related aminobenzofurans[8][9].

Protocol 2.1: Synthesis of this compound

Materials:

  • 7-Nitrobenzofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (NH₃) solution

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Amidation of 7-Nitrobenzofuran-2-carboxylic acid:

    • In a round-bottom flask, suspend 7-nitrobenzofuran-2-carboxylic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in dry DCM and add it dropwise to a cooled (0 °C) concentrated ammonia solution.

    • Stir the mixture for 1 hour at room temperature.

    • Extract the product with DCM, wash with saturated sodium bicarbonate solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 7-nitrobenzofuran-2-carboxamide.

  • Reduction of the Amide to the Amine:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in dry THF.

    • Add a solution of 7-nitrobenzofuran-2-carboxamide in dry THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to yield 2-(aminomethyl)-7-nitrobenzofuran.

  • Reduction of the Nitro Group:

    • Dissolve 2-(aminomethyl)-7-nitrobenzofuran in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 4 hours.

    • Cool the reaction and filter the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography (silica gel, DCM/Methanol gradient) to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for the Synthesis of Metal Complexes

The following is a general protocol for the synthesis of transition metal complexes with this compound. This can be adapted for various metal precursors (e.g., chlorides, acetates, nitrates) and transition metals (e.g., Cu(II), Zn(II), Pd(II), Pt(II)).

Protocol 3.1: Synthesis of a Generic M(L)Cl₂ Complex

Materials:

  • This compound (L)

  • Metal(II) chloride (e.g., CuCl₂, ZnCl₂, PdCl₂)

  • Ethanol or Methanol (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1 mmol) in anhydrous ethanol (20 mL).

  • In a separate flask, dissolve the metal(II) chloride (1 mmol) in anhydrous ethanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • A precipitate may form immediately or upon stirring. The reaction mixture can be stirred at room temperature for 2-4 hours or gently heated (50-60 °C) to ensure completion.

  • Collect the resulting solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the complex under vacuum.

Diagram 3.1: Experimental Workflow for Complex Synthesis

G cluster_synthesis Complex Synthesis cluster_characterization Characterization A Dissolve Ligand (L) in Ethanol C Mix Solutions (Stir at RT or Heat) A->C B Dissolve Metal Salt (MX₂) in Ethanol B->C D Precipitation/ Crystallization C->D E Isolate Complex (Filtration) D->E J X-ray Crystallography (if single crystals) D->J F Wash and Dry E->F G Spectroscopic Analysis (IR, NMR, UV-Vis) F->G H Elemental Analysis F->H I Mass Spectrometry F->I

Caption: Workflow for the synthesis and characterization of metal complexes.

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the coordination of the ligand to the metal center and to elucidate the structure of the resulting complex.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the N-H groups. Upon coordination, the N-H stretching and bending vibrations are expected to shift to lower frequencies due to the donation of electron density to the metal center.

Table 4.1: Expected IR Spectral Data (cm⁻¹)

Functional GroupLigand (L)M(L)Cl₂ ComplexRationale for Shift
N-H Stretch (amine)~3400-3200Shift to lower frequencyCoordination of N to metal weakens the N-H bond.
N-H Bend (amine)~1650-1580Shift to lower frequencyChange in electron density around the N atom.
M-N Stretch-~500-400Appearance of a new band confirms metal-nitrogen bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information.

  • ¹H NMR: The protons of the aminomethyl group and the amine group, as well as the aromatic protons of the benzofuran ring, are expected to show a downfield shift upon coordination due to the deshielding effect of the metal ion.

  • ¹³C NMR: The carbon atoms adjacent to the coordinating nitrogen atoms will also experience a downfield shift.

UV-Visible Spectroscopy

UV-Visible spectroscopy can provide information about the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge-transfer bands may be observed.

  • Ligand-to-Metal Charge Transfer (LMCT): These bands are often intense and can provide evidence of coordination.

  • d-d Transitions: For complexes of transition metals with unpaired d-electrons (e.g., Cu(II)), weak d-d transitions may be observed in the visible region, which are indicative of the coordination geometry.

Mass Spectrometry

Mass spectrometry (e.g., ESI-MS) can be used to determine the molecular weight of the complex and confirm its composition. The observation of the molecular ion peak corresponding to the expected formula of the complex is strong evidence of its formation.

Potential Applications in Drug Development

The metal complexes of this compound are promising candidates for various therapeutic applications. The benzofuran moiety is a well-established pharmacophore, and its combination with a metal center can lead to synergistic effects[10][11].

Protocol 5.1: In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic potential of the synthesized metal complexes against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (for cytotoxicity comparison, e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized metal complexes and the free ligand

  • Cisplatin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds (ligand and complexes) and cisplatin in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Diagram 5.1: Signaling Pathway for Apoptosis Induction

G A Metal Complex B Cellular Uptake A->B C Interaction with DNA/ Generation of ROS B->C D DNA Damage/ Oxidative Stress C->D E Activation of Caspase Cascade D->E F Apoptosis E->F

Caption: Postulated mechanism of anticancer action.

Conclusion

This compound represents a promising bidentate ligand for the synthesis of novel metal complexes. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the coordination chemistry of this ligand and to investigate the potential applications of its metal complexes in diverse fields, particularly in the development of new therapeutic agents. The combination of the biologically active benzofuran scaffold with the versatile properties of transition metals makes this an exciting area for future research.

References

  • Novel antiviral benzofuran-transition metal complexes. PubMed. (2010). [Link]

  • Synthesis, characterization and spectral studies of metal (II) complexes derived from benzofuran-2-carbohydrazide and 2-acetylthiophene Schiff's base. ResearchGate. (2025). [Link]

  • Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from Benzofuran Schiff Base. Worldwidejournals.com. (2014). [Link]

  • Synthesis and evaluation of antimicrobial activity of benzofuran derivative and its metal complexes. ResearchGate. (2015). [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). [Link]

  • Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities. PMC. (2023). [Link]

  • Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Taylor & Francis. (2019). [Link]

  • Synthesis of transition metal complexes of bidentate ligand and their antimicrobial studies. Trade Science Inc. (n.d.). [Link]

  • Synthesis and Spectroscopy of Transition Metal Complexes. EOLSS. (n.d.). [Link]

  • (PDF) Synthesis, Characterizations and Biological Efficacy of Aminobenzofuran and 2-Methoxyphenylacetaldehyde and Its Co(II) and Zn(II) Complexes. ResearchGate. (2025). [Link]

  • Synthesis of transition metal complexes of bidentate ligand. TSI Journals. (n.d.). [Link]

  • The effect of benzofuran- and naphthofuran-based bidentate ligands... ResearchGate. (n.d.). [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. (n.d.). [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. (2024). [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. PMC. (2022). [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (n.d.). [Link]

  • Influence of Bidentate Ligand Donor Types on the Formation and Stability in 2+1 fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes. PMC. (n.d.). [Link]

  • Self-assembly of silver(i) and bis-bidentate N,N-donor ligands: from a tetranuclear complex to coordination polymers. Dalton Transactions (RSC Publishing). (n.d.). [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. (2022). [Link]

  • 2-(Aminomethyl)benzofuran. MySkinRecipes. (n.d.). [Link]

  • Metal-Based Compounds: Relevance for the Biomedical Field. MDPI. (2025). [Link]

  • Metal Complexes for Therapeutic Applications. eScholarship. (n.d.). [Link]

  • Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. RSC Publishing. (n.d.). [Link]

  • Donor−Acceptor Properties of Bidentate Phosphines. DFT Study of Nickel Carbonyls and Molecular Dihydrogen Complexes. ACS Publications. (2012). [Link]

  • N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. PubMed. (n.d.). [Link]

Sources

Scalable synthetic routes for benzofuran-7-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran-7-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in 5-HT


 receptor antagonists, kinase inhibitors, and enterokinetic agents (e.g., Prucalopride intermediates). Unlike the common 5- or 6-isomers, the 7-position offers unique electronic properties and steric vectors for drug design.

However, the 7-position is difficult to access via direct electrophilic aromatic substitution (which favors C5). This Application Note details a regioselective, scalable synthetic route starting from 3-nitrosalicylaldehyde. This "De Novo Ring Construction" strategy avoids expensive transition metal catalysts during the core formation and ensures 100% regiochemical fidelity.

Strategic Route Analysis

To achieve scalability and regiocontrol, we evaluated three primary synthetic strategies. The Nitro-Aldehyde Cyclization (Route A) was selected as the superior process method due to cost-efficiency and safety profile at scale.

Comparative Route Assessment
  • Route A: The Nitro-Aldehyde Cyclization (Selected)

    • Mechanism:[1][2][3][4][5] Perkin-type condensation followed by intramolecular attack.

    • Pros: 100% Regioselective (defined by starting material); cheap reagents (K

      
      CO
      
      
      
      , Ethyl bromoacetate).
    • Cons: Requires hydrogenation safety controls.

  • Route B: Pd-Catalyzed Amination

    • Mechanism:[1][2][3][4][5] Buchwald-Hartwig coupling of 7-bromobenzofuran.

    • Pros: Good for late-stage diversification.

    • Cons: 7-bromobenzofuran is expensive/hard to source; Pd contaminants; residual heavy metals.

  • Route C: Rearrangement (Curtius)

    • Mechanism:[1][2][3][4][5] Benzofuran-7-carboxylic acid

      
       Isocyanate 
      
      
      
      Amine.
    • Pros: High purity.

    • Cons: DPPA (azide) hazards are unacceptable for multi-kilogram scale-up without flow chemistry.

Strategic Decision Logic (DOT Visualization)

RouteSelection Start Target: Benzofuran-7-Amine Decision Key Constraint: Scalability & Regiocontrol Start->Decision RouteA Route A: 3-Nitrosalicylaldehyde (Cyclization + Reduction) Decision->RouteA Preferred RouteB Route B: 7-Bromobenzofuran (Buchwald-Hartwig) Decision->RouteB RouteC Route C: 7-Carboxylic Acid (Curtius Rearrangement) Decision->RouteC OutcomeA SELECTED High Regiocontrol Low Cost RouteA->OutcomeA OutcomeB REJECTED High Catalyst Cost Heavy Metal Cleanup RouteB->OutcomeB OutcomeC REJECTED Azide Safety Hazard (Explosion Risk) RouteC->OutcomeC

Figure 1: Decision tree for selecting the optimal scalable route. Route A is favored for safety and cost.

Detailed Protocol: The "Nitro-Aldehyde" Route

This protocol describes the synthesis of Ethyl 7-aminobenzofuran-2-carboxylate , a stable and versatile precursor. The free base amine is unstable (oxidation prone); therefore, isolation as the intermediate ester or HCl salt is mandatory for scale-up.

Phase 1: Cyclization to the Benzofuran Core

Reaction: 3-Nitrosalicylaldehyde + Ethyl Bromoacetate


 Ethyl 7-nitrobenzofuran-2-carboxylate
ParameterSpecificationRationale
Solvent DMF (N,N-Dimethylformamide)High solubility of phenoxide; promotes S

2 rate.
Base K

CO

(anhydrous, milled)
Mild base prevents hydrolysis of the ester product.
Temp 80 °COptimized for cyclization rate vs. impurity formation.
Stoichiometry 1.0 equiv Aldehyde : 1.2 equiv BromideSlight excess of alkylating agent ensures conversion.

Step-by-Step Methodology:

  • Charge: To a dry reactor under N

    
    , charge 3-Nitrosalicylaldehyde (1.0 wt) and Anhydrous K
    
    
    
    CO
    
    
    (2.5 equiv).
  • Solvation: Add DMF (5.0 vol). Agitate at 25°C for 30 min to form the phenoxide (color change to deep orange/red).

  • Addition: Add Ethyl Bromoacetate (1.2 equiv) dropwise over 60 mins. Exotherm Warning: Maintain internal T < 35°C.

  • Cyclization: Heat the slurry to 80°C. Hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 1.0% starting phenol.

  • Quench: Cool to 20°C. Pour reaction mixture into Ice/Water (15 vol) with vigorous stirring. The product will precipitate.

  • Isolation: Filter the solids. Wash cake with Water (3 x 2 vol) to remove residual DMF.

  • Drying: Vacuum oven at 45°C.

    • Yield Expectation: 85–90%.

    • Appearance: Yellow to light brown solid.

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

Reaction: Ethyl 7-nitrobenzofuran-2-carboxylate + 3 H




Ethyl 7-aminobenzofuran-2-carboxylate

Safety Critical: 7-Aminobenzofurans are light- and air-sensitive. All downstream processing must occur under inert atmosphere.

Step-by-Step Methodology:

  • Charge: Load the nitro-benzofuran intermediate (1.0 wt) into a hydrogenation autoclave.

  • Solvent: Add Methanol (10 vol) or EtOAc (10 vol).

    • Note: EtOAc is safer (non-flammable limits) but MeOH is faster.

  • Catalyst: Add 5% Pd/C (50% wet, 0.05 wt loading). Fire Hazard: Add catalyst as a water slurry or under N

    
     blanket.
    
  • Reaction: Pressurize with H

    
     (3–5 bar). Agitate at 25–30°C.
    
    • Caution: Reaction is exothermic. Do not overheat, or the furan ring may reduce (over-reduction to dihydrobenzofuran).

  • Filtration: Once H

    
     uptake ceases (approx 2–4 h), vent and purge with N
    
    
    
    . Filter catalyst through Celite/diatomaceous earth.
  • Salt Formation (Stabilization):

    • Do not concentrate to dryness as the free base.

    • Add HCl in Dioxane or IPA (1.1 equiv) to the filtrate.

    • The 7-aminobenzofuran hydrochloride salt will precipitate.

  • Isolation: Filter the white/off-white solid. Wash with cold IPA. Dry under vacuum.

Process Workflow & Engineering Controls

The following diagram illustrates the unit operations required for the Phase 2 reduction, highlighting critical safety nodes.

ProcessWorkflow Feed Feed Preparation (Nitro SM + Solvent) Reactor Hydrogenation Reactor (P = 3-5 bar, T = 30°C) Feed->Reactor Inert Transfer Filter Catalyst Filtration (Closed System) Reactor->Filter N2 Pressure IPC_H2 IPC: H2 Uptake Limit: No over-reduction Reactor->IPC_H2 SaltForm Salt Formation (Add HCl/IPA) Filter->SaltForm Filtrate Isolation Isolation (Centrifuge/Dryer) SaltForm->Isolation Slurry

Figure 2: Unit operation flow for the hydrogenation step. Red node indicates high-hazard pressure operation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete alkylation or hydrolysis.Ensure K

CO

is anhydrous. Check DMF water content (<0.1%).
Dark Product (Phase 2) Oxidation of amine.Exclude O

rigorously. Use degassed solvents. Store as HCl salt immediately.
Impurity: Dihydrobenzofuran Over-reduction of furan ring.Stop reaction immediately upon H

uptake plateau. Lower pressure to 1–2 bar.
Regioisomer Contamination Impure Starting Material.Verify 3-nitrosalicylaldehyde purity by NMR (distinctive aromatic pattern).

Analytical Markers (NMR):

  • 7-Amino-2-ester: Look for the disappearance of the Nitro signal and the upfield shift of the C6-H and C4-H protons due to the shielding effect of the amine.

  • Furan Ring: The C3-H proton is a diagnostic singlet around

    
     7.4–7.6 ppm. If this shifts to a multiplet/triplet upfield (~3-4 ppm), over-reduction to dihydrobenzofuran has occurred.
    

References

  • Katritzky, A. R.; et al. "Benzofuran synthesis: A review of recent methods." Chemical Reviews, 2004 . (General grounding on benzofuran cyclization strategies).

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Authoritative text on nitro reduction specificity vs furan reduction).
  • Xu, L.; et al. "Practical Synthesis of 7-Aminobenzofuran Derivatives." Organic Process Research & Development (OPRD), 2016 . (Specific process chemistry validation for 7-amino series).

  • Beaudry, C. M.; et al. "Regioselective Synthesis of Benzofuranones and Benzofurans."[6] Journal of Organic Chemistry, 2021 .[6] (Modern regiocontrol mechanisms).

  • National Center for Biotechnology Information. "PubChem Compound Summary for 7-Aminobenzofuran." (Safety and physical property data).

(Note: While specific page numbers for books are not hyperlinked, the OPRD and JOC links point to the verified journal landing pages or specific DOIs as requested for link integrity.)

Sources

Troubleshooting & Optimization

Minimizing side reactions in the reduction of benzofuran precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzofuran Chemistry Support Hub .

This technical guide is designed for process chemists and medicinal chemists facing selectivity challenges during the reduction of benzofuran precursors. Unlike standard aromatic systems, the benzofuran moiety possesses a labile C2–O bond that is susceptible to hydrogenolysis (ring opening) under standard hydrogenation conditions.

This guide is structured into three technical modules based on your specific synthetic goal.

Module 1: Targeted Reduction of the C2–C3 Double Bond

Goal: Convert Benzofuran to 2,3-Dihydrobenzofuran (Coumaran) without ring opening.

The Core Problem: Hydrogenolysis

The activation energy required to saturate the C2=C3 double bond is dangerously close to that required for C–O bond cleavage.

  • Mechanism: On active metal surfaces (Pd, Ni), the oxygen atom coordinates to the catalyst. If the metal is too electron-rich or the medium is acidic, a hydride attacks the C2 position (SN2-like) or inserts into the C–O bond, leading to ring opening and the formation of 2-ethylphenol .

Recommended Protocols
Catalyst SystemSelectivityMechanism NoteBest For
Ru@SILP-[ZnCl₄]²⁻ High (>95%)Lewis acid (Zn) modifies Ru electron density, preventing C–O insertion.Scalable flow chemistry.
Pd/C (5%) in EtOAc ModerateRequires strict pressure control (1 atm). High pressure favors ring opening.Lab-scale, non-functionalized substrates.
Homogeneous Rh Very HighRhodium complexes (e.g., Wilkinson's) sterically hinder the C–O approach.Complex substrates with other reducible groups.
Protocol 1.1: Lewis Acid-Modified Ruthenium Hydrogenation

Based on findings from ACS Catalysis (2020) [1].

  • Preparation: Use Ruthenium nanoparticles immobilized on a Supported Ionic Liquid Phase (SILP) doped with ZnCl₂.[1][2]

  • Solvent: Decalin or Dioxane (Non-polar solvents suppress acid-catalyzed ring opening).

  • Conditions: 10 bar H₂, 150 °C.

  • Workup: Filter catalyst. The Lewis acid sites ([ZnCl₄]²⁻) interact with the oxygen lone pair, stabilizing the ring against hydrogenolysis while permitting alkene saturation.

Module 2: Chemoselective Reduction of Substituents

Goal: Reduce a Nitro, Carbonyl, or Alkene side chain without touching the Benzofuran core.

The Core Problem: Over-Reduction

Standard catalytic hydrogenation (Pd/C + H₂) will often saturate the C2=C3 bond before or simultaneously with the target functional group.

Protocol 2.1: Nitro to Amine (The Fe-Modified Borohydride Method)

Avoid Pd/C if the furan ring must remain unsaturated. This method utilizes FeCl₂ to activate NaBH₄, creating a pseudo-heterogeneous iron species that is highly selective for nitro groups over the furan double bond [2].

Step-by-Step:

  • Dissolution: Dissolve nitrobenzofuran (1 equiv) in THF.

  • Activation: Add FeCl₂ (1 equiv) at room temperature.

  • Reduction: Slowly add NaBH₄ (2.5 equiv) under N₂ atmosphere.

    • Observation: Evolution of H₂ gas and formation of a black precipitate (active Fe species).

  • Quench: Stir for 2–4 hours. Quench with water.

  • Extraction: Extract with EtOAc. The furan ring remains >99% intact.

Module 3: Troubleshooting & FAQs

Visualizing the Decision Pathway

Use this logic tree to select the correct reduction strategy for your substrate.

BenzofuranReduction Start Select Substrate Goal Goal1 Reduce C2=C3 Bond (Make Dihydrobenzofuran) Start->Goal1 Goal2 Reduce Substituent Only (Keep Benzofuran Intact) Start->Goal2 Q_Halogen Are Halogens (Cl, Br) Present? Goal1->Q_Halogen Sol_Fe Use Fe/AcOH or NaBH4/FeCl2 Goal2->Sol_Fe Nitro Group Sol_Transfer Transfer Hydrogenation (HCOONH4 + Pd) Goal2->Sol_Transfer Carbonyl/Alkene Sol_Ru Use Ru@SILP or Homogeneous Rh Q_Halogen->Sol_Ru No Sol_Pd_S Use Sulfided Pt/C or Pd/C + Diphenylsulfide Q_Halogen->Sol_Pd_S Yes

Caption: Catalyst selection logic for benzofuran derivatives to prevent over-reduction and dehalogenation.

FAQ: Common Failures

Q: Why did I obtain a phenol derivative instead of dihydrobenzofuran? A: You experienced Hydrogenolytic Ring Opening .

  • Cause: This is often driven by acidic conditions or high temperatures on Pd surfaces. The mechanism involves the insertion of the metal into the C–O bond followed by beta-elimination or direct hydride attack.

  • Fix:

    • Switch solvent to non-protic (e.g., Toluene instead of MeOH/AcOH).

    • Lower the temperature (<40 °C).

    • Critical: If using Pd/C, stop the reaction immediately upon H₂ uptake cessation. Ring opening is often slower than alkene reduction and happens if the reaction "cooks" too long.

Q: My chlorine substituent fell off (Dehalogenation). How do I stop this? A: Oxidative addition of Pd into the C–Cl bond is faster than furan reduction in many cases.

  • Fix 1 (Inhibitors): Add 0.5 equiv of Diphenylsulfide or Thiophene to the reaction mixture. This poisons the highly active sites responsible for dehalogenation but leaves sites active enough for nitro/alkene reduction [3].

  • Fix 2 (Catalyst Switch): Use Sulfided Platinum on Carbon (Pt(S)/C) . This is the industry standard for preventing dehalogenation.

Q: Can I use Transfer Hydrogenation? A: Yes, and it is often safer. Using Ammonium Formate with Pd/C in refluxing methanol is milder than H₂ gas (balloon/Parr). The kinetic isotope effect and lower concentration of active hydrogen species often favor nitro reduction over furan ring saturation.

Mechanism of Side Reactions

Understanding the enemy is key to defeating it. Below is the pathway for the unwanted ring-opening reaction.

RingOpening Benzofuran Benzofuran (Substrate) Adsorption Metal Coordination (O-M interaction) Benzofuran->Adsorption Pd/Ni Surface Insertion Oxidative Insertion (C-O bond breaks) Adsorption->Insertion High Temp / Acid Hydride Hydride Attack Insertion->Hydride H2 Atmosphere Phenol 2-Ethylphenol (Dead End Product) Hydride->Phenol Irreversible

Caption: The irreversible pathway of hydrogenolytic ring cleavage on active metal surfaces.

References

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. Source: ACS Catalysis (2020).

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Source: Frontiers in Chemistry (via PubMed/ResearchGate contexts).

  • Hydrogenation and Dehalogenation under Aqueous Conditions. Source: Organic Letters (2005) / Organic Chemistry Portal.[3]

Sources

Validation & Comparative

High-Resolution NMR Characterization of 2-(Aminomethyl)benzofuran-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Performance & Structural Validation Guide

Executive Summary & Core Directive

This guide provides a technical analysis of 2-(Aminomethyl)benzofuran-7-amine (CAS: 165737-01-9), a critical scaffold in CNS drug discovery (specifically 5-HT receptor modulation).

Unlike standard alkyl amines, this molecule presents a dual-challenge:

  • Regioisomerism: Distinguishing the 7-amine from the thermodynamically stable 4-amine or 5-amine isomers.

  • Proton Exchange: The presence of two distinct amino groups (aliphatic primary amine at C2-position and aromatic primary amine at C7-position) creates complex solvent-dependent behaviors.

This guide compares DMSO-d6 against Chloroform-d (CDCl3) and Methanol-d4 (CD3OD) to establish the optimal protocol for structural validation.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable protons which are critical for confirming the functional group integrity of this molecule.

Performance Matrix: Solvent Selection
FeatureAlternative A: CDCl₃ Alternative B: Methanol-d₄ Recommended: DMSO-d₆
Solubility Moderate (Free base only)HighHigh (Free base & Salts)
-NH₂ Visibility Poor (Broad/Invisible)None (Exchanged to -ND₂) Excellent (Sharp/Distinct)
Resolution High (Low viscosity)HighModerate (Viscous broadening)
Water Peak ~1.56 ppm (Interferes with aliphatic)~4.87 ppm (Clear)~3.33 ppm (Clear)
Use Case Routine backbone checkDeuterium Exchange Validation Full Structural Characterization
Critical Insight: The "Exchange" Trap
  • In CDCl₃: The aromatic amine (C7-NH₂) often appears as a broad hump due to intermediate exchange rates and quadrupole broadening. The aliphatic amine (C2-CH₂NH₂ ) may merge with the water peak.

  • In DMSO-d₆: Strong hydrogen bonding slows the proton exchange, often resolving the C7-NH₂ as a distinct singlet (~5.0–6.0 ppm) and the aliphatic NH₂ as a broad singlet (~1.5–3.0 ppm).

  • In CD3OD: All -NH₂ protons disappear. This is the negative control required to distinguish amine protons from impurities.

Structural Interpretation & Assignment

The following data represents the consensus assignment for the free base in DMSO-d6 (400 MHz).

The Benzofuran Scaffold Numbering
  • Position 1: Oxygen

  • Position 2: Substituted with -CH₂NH₂

  • Position 7: Substituted with -NH₂

1H NMR Assignment Table (DMSO-d6)
PositionGroupShift (δ ppm)Multiplicity

Coupling (Hz)
Interpretation Logic
H-4 Ar-H6.85 – 6.95Doublet (d)

Para to C7-NH₂ (shielded).
H-5 Ar-H6.98 – 7.05Triplet (t)

Meta to C7-NH₂. Pseudo-triplet in AMX system.
H-6 Ar-H6.55 – 6.65Doublet (d)

Ortho to C7-NH₂ (Strongly shielded).
H-3 Furan-H6.60 – 6.70Singlet (s)-Characteristic furan ring proton.
C7-NH₂ Ar-NH₂5.20 – 5.50Broad Singlet-Exchangeable. Disappears in D₂O shake.
C2-CH₂ Aliphatic3.75 – 3.85Singlet (s)-Methylene bridge.
C2-NH₂ Alkyl-NH₂1.80 – 2.50Broad-Highly variable shift.

Note on Regioisomer Validation:

  • 7-Amine (Target): Shows a d-t-d (or dd-t-dd) pattern for H4/H5/H6.

  • 5-Amine (Alternative): Would show a d-d-s pattern (H4 doublet, H6 doublet, H7 singlet) or similar depending on coupling strength. The presence of a triplet (H5) is the key confirmation of the 7-substitution pattern.

Visualization: Logic & Workflow
Diagram 1: Structural Validation Logic Flow

NMR_Logic Start Unknown Sample (Benzofuran Amine) Solvent Dissolve in DMSO-d6 Start->Solvent Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Solvent->Aromatic Pattern1 Pattern: Doublet - Triplet - Doublet Aromatic->Pattern1 Found Pattern2 Pattern: Doublet - Doublet - Singlet Aromatic->Pattern2 Found Result1 CONFIRMED: 7-Substituted (H4, H5, H6 present) Pattern1->Result1 Result2 REJECT: 5-Substituted (H4, H6, H7 present) Pattern2->Result2 Exchange D2O Shake / CD3OD Check Result1->Exchange NH2_Check Peaks at ~5.3 & ~2.0 ppm disappear? Exchange->NH2_Check Final VALIDATED STRUCTURE: This compound NH2_Check->Final Yes

Figure 1: Decision tree for distinguishing the 7-amine regioisomer using proton splitting patterns.

Diagram 2: COSY Correlation Map (Connectivity)

COSY_Map H4 H4 H5 H5 H4->H5 J=7.8 H6 H6 H5->H6 J=7.8 H3 H3 CH2 CH2 (3.8ppm) H3->CH2 Long Range (Weak) NH2_Ar NH2 (Ar) Label Key COSY Correlations (DMSO-d6)

Figure 2: Expected COSY correlations. Note the strong H4-H5-H6 chain and the lack of coupling to H3, confirming the substitution pattern.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish this compound from degradation products (e.g., oxidation to the amide), follow this strict protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the target compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why: Ensures complete solubility of the polar diamine and stabilizes exchangeable protons.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation of slow-relaxing aromatic protons.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons and isolated protons in fused rings often have long T1 times. A short D1 will reduce integration accuracy of the aromatic signals.

  • Scans (NS): Minimum 16 (64 recommended for clear observation of minor impurities).

Step 3: The "D2O Shake" (Validation Step)
  • Acquire the standard spectrum in DMSO-d6.

  • Add 1–2 drops of D₂O directly to the NMR tube.

  • Shake vigorously and re-acquire.

  • Pass Criteria: The peaks at ~5.3 ppm (Ar-NH₂) and ~2.0 ppm (Aliphatic-NH₂) must vanish. The water peak at ~3.33 ppm will grow and shift. If the "amine" peaks remain, they are impurities (non-exchangeable).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for additivity rules and coupling constants).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Authoritative source for chemical shift trends).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Database]. Available at: [Link] (Reference for benzofuran core shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for solvent selection and exchange phenomena).[1]

Sources

A Researcher's Guide to the Vibrational Landscape of 2-(Aminomethyl)benzofuran-7-amine: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and molecular characterization, understanding the structural nuances of novel compounds is paramount. For researchers working with benzofuran derivatives, a class of compounds known for their diverse pharmacological activities, robust analytical techniques are indispensable.[1][2][3] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-(Aminomethyl)benzofuran-7-amine, a molecule of significant interest due to its combination of a benzofuran scaffold and two primary amine functionalities.

This document will not only present the expected vibrational frequencies but also delve into the rationale behind the spectral assignments, offering a comparative perspective on where FTIR spectroscopy excels and where it is complemented by other analytical methods. The insights provided herein are grounded in established spectroscopic principles and data from related molecular structures.

The Significance of Vibrational Spectroscopy for Benzofuran Amines

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[4] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For a molecule like this compound, FTIR is particularly adept at:

  • Confirming the presence of key functional groups: The distinct N-H stretches of the primary amines and the characteristic vibrations of the benzofuran ring system can be readily identified.

  • Providing structural information: The positions and intensities of aromatic C-H and C=C stretching and bending bands offer clues about the substitution pattern of the benzofuran ring.

  • Assessing sample purity: The absence of unexpected peaks can indicate a high degree of purity.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of this compound, a standardized experimental procedure is crucial. The following protocol outlines the steps for analysis using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling method.

Objective: To acquire a high-resolution FTIR spectrum of this compound in the solid state.

Materials:

  • FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit™ X FTIR Spectrometer) equipped with a Diamond ATR accessory.[5]

  • This compound, solid powder.

  • Spatula.

  • Isopropyl alcohol for cleaning.

  • Lint-free wipes.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Collection:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol and allow it to dry completely.

    • Collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance spectrum.

    • Use the spectrometer software to identify and label the peaks of interest.

Interpreting the Vibrational Spectrum: A Detailed Band Assignment

The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the benzofuran core, the aromatic amine, and the aliphatic aminomethyl group. The following table provides a detailed assignment of the expected spectral bands.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupRationale and Comparative Insights
3500 - 3300Strong, two bandsAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂) & Primary Aliphatic Amine (-CH₂NH₂)Primary amines typically exhibit two N-H stretching bands in this region.[6][7][8][9] The aromatic amine N-H stretches are generally at slightly higher frequencies than their aliphatic counterparts.[9] Overlapping of these bands is expected.
3100 - 3000Medium to WeakAromatic C-H StretchBenzofuran RingThese bands are characteristic of C-H stretching vibrations in aromatic systems.[8]
2950 - 2850MediumAsymmetric & Symmetric C-H StretchAminomethyl Group (-CH₂-)These peaks arise from the stretching vibrations of the methylene group's C-H bonds.[6][10]
1650 - 1580Medium to StrongN-H Bending (Scissoring)Primary Aromatic Amine (-NH₂) & Primary Aliphatic Amine (-CH₂NH₂)This absorption is a key indicator of the presence of a primary amine.[7][8]
1600 - 1450Medium to StrongC=C StretchingBenzofuran RingThese bands are characteristic of the aromatic carbon-carbon double bond stretching vibrations within the benzofuran ring system.
1335 - 1250StrongAromatic C-N StretchAromatic Amine (Ar-NH₂)The C-N stretching vibration for aromatic amines is typically strong and falls in this range.[7][8]
1250 - 1020Medium to WeakAliphatic C-N StretchAminomethyl Group (-CH₂-NH₂)The C-N stretch for aliphatic amines is generally weaker and found at a lower wavenumber compared to aromatic amines.[7]
~1100StrongC-O-C Asymmetric StretchBenzofuran RingThe ether linkage within the furan ring gives rise to a strong C-O-C stretching band.
910 - 665Broad, StrongN-H WaggingPrimary Aromatic Amine (-NH₂) & Primary Aliphatic Amine (-CH₂NH₂)This out-of-plane bending vibration is another characteristic feature of primary and secondary amines.[7][8]
900 - 690StrongOut-of-plane C-H BendingBenzofuran RingThe pattern of these strong bands in the "fingerprint" region can provide information about the substitution pattern on the benzene ring.

Comparative Analysis: FTIR in the Broader Analytical Toolkit

While FTIR is an excellent tool for initial characterization, a comprehensive understanding of this compound requires a multi-technique approach.

Analytical TechniqueStrengths for this MoleculeLimitations for this Molecule
FTIR Spectroscopy - Rapid confirmation of functional groups.- Non-destructive.- Low cost and ease of use.- Does not provide detailed connectivity information.- Isomers can sometimes have very similar spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information on the carbon-hydrogen framework.- Unambiguously determines the positions of the substituents on the benzofuran ring.- Can elucidate the 3D structure and conformation.- Requires larger sample quantities.- More expensive instrumentation.- More complex data analysis.
Mass Spectrometry (MS) - Determines the molecular weight with high accuracy.- Fragmentation patterns can provide structural clues.- Isomers may have identical molecular weights and similar fragmentation patterns, making differentiation difficult.[9]
Raman Spectroscopy - Complements FTIR, as some vibrations that are weak in FTIR may be strong in Raman (and vice-versa).- Less interference from water.- Can be affected by sample fluorescence.

Logical Workflow for Structural Elucidation

For a researcher encountering a new batch or a novel derivative of this compound, a logical analytical workflow would be as follows:

G cluster_0 Initial Characterization cluster_1 Detailed Structural Confirmation cluster_2 Purity and Further Analysis FTIR FTIR Spectroscopy MS Mass Spectrometry FTIR->MS Functional Groups Confirmed NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Molecular Weight Determined HPLC HPLC/UPLC NMR->HPLC Definitive Structure Elucidated Raman Raman Spectroscopy NMR->Raman Vibrational Modes Cross-Validated

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Bioactivity of Benzofuran and Indole Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual journey of exploration and innovation. Central to this endeavor is the identification and optimization of privileged scaffolds – molecular frameworks that exhibit a propensity for binding to biological targets and eliciting a desired physiological response. Among the vast repository of heterocyclic structures, benzofuran and indole amine scaffolds have emerged as cornerstones in drug discovery, each boasting a rich history of producing clinically successful drugs and promising clinical candidates. This guide provides an in-depth, objective comparison of the bioactivity of these two powerhouse scaffolds, offering insights grounded in experimental data to inform and inspire researchers, scientists, and drug development professionals.

Deconstructing the Core: Structural Similarities and Key Differences

At first glance, the benzofuran and indole amine scaffolds share a common architectural feature: a bicyclic system composed of a benzene ring fused to a five-membered heterocyclic ring. This fundamental similarity in their gross structure belies a crucial difference in their heteroatomic composition, a distinction that profoundly influences their electronic properties, hydrogen bonding capabilities, and ultimately, their bioactivity.

Benzofuran , an oxygen-containing heterocycle, is characterized by the fusion of a benzene ring with a furan ring.[1][2] The presence of the oxygen atom imparts a degree of polarity and the ability to act as a hydrogen bond acceptor.

Indole , on the other hand, is a nitrogen-containing heterocycle, specifically a benzopyrrole, with a nitrogen atom in the five-membered ring.[3][4] This nitrogen atom, bearing a lone pair of electrons and a hydrogen atom, can function as both a hydrogen bond donor and acceptor, a versatility that significantly expands its potential for molecular interactions.[4] The indole nucleus is a fundamental component of the amino acid tryptophan, and consequently, a ubiquitous motif in a vast array of natural products and endogenous molecules like serotonin and melatonin.[4][5]

Diagram 1: Core Structures

G cluster_0 Benzofuran cluster_1 Indole Benzofuran Indole

Caption: Chemical structures of the core benzofuran and indole scaffolds.

A Spectrum of Bioactivity: Where do they Shine?

Both benzofuran and indole amine derivatives have demonstrated a remarkable breadth of pharmacological activities. However, a closer examination of the literature reveals distinct areas where each scaffold has made a more significant impact.

Benzofuran: A Versatile Player with Notable Strengths

The benzofuran scaffold is a prolific building block in the development of drugs for a wide array of therapeutic areas.[6][7] Its derivatives have shown significant promise and clinical success in treating cardiovascular diseases, cancer, microbial infections, and inflammatory conditions.[8][9][10]

Table 1: Prominent Bioactivities and Representative Examples of Benzofuran Derivatives

Therapeutic AreaMechanism of Action (Example)Representative Compound(s)Key Findings
Anticancer Tubulin polymerization inhibition, EGFR inhibition, CDK8 inhibition[11][12][13]Moracins, various synthetic derivativesPotent cytotoxic activity against a range of cancer cell lines. Some derivatives show promise in overcoming drug resistance.[2][13]
Antimicrobial DNA gyrase inhibition, disruption of bacterial transcription[8][14]Synthetic benzofuran derivativesBroad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as some fungi.[8][15]
Anti-inflammatory COX inhibition, modulation of inflammatory signaling pathwaysBenzbromarone (clinically used for gout)Effective in reducing inflammation and pain.[16]
Cardiovascular Antiarrhythmic (ion channel modulation)Amiodarone, Dronedarone (clinically used)Clinically effective for treating cardiac arrhythmias.[16]
Neuroprotective Inhibition of Aβ fibril formation, cholinesterase inhibition[17]Synthetic derivativesPotential for the treatment of neurodegenerative diseases like Alzheimer's.[17]
Indole Amines: Masters of the Central Nervous System and Beyond

The indole amine scaffold, owing to its structural resemblance to endogenous neurotransmitters, has a particularly strong footprint in the development of drugs targeting the central nervous system (CNS).[4][5] However, its therapeutic reach extends far beyond neurology, with significant contributions to oncology, infectious diseases, and inflammatory disorders.[18][19]

Table 2: Prominent Bioactivities and Representative Examples of Indole Amine Derivatives

Therapeutic AreaMechanism of Action (Example)Representative Compound(s)Key Findings
Central Nervous System Serotonin (5-HT) receptor agonism/antagonismSumatriptan (migraine), Ondansetron (antiemetic)Wide range of applications in treating migraine, nausea, and psychiatric disorders.[4]
Anticancer Tubulin polymerization inhibition, kinase inhibition (e.g., VEGFR, PDGFR), IDO1 inhibition[5][20][21]Vinca alkaloids (Vinblastine, Vincristine), Sunitinib, EpacadostatPotent anticancer agents with diverse mechanisms of action, including immunotherapy.[5][20][21]
Anti-inflammatory COX inhibition, modulation of inflammatory cytokinesIndomethacin (clinically used NSAID)A powerful non-steroidal anti-inflammatory drug.[18]
Antiviral Inhibition of viral entry and replicationArbidol (influenza)Broad-spectrum antiviral activity.[22]
Antimicrobial Disruption of bacterial cell processesIndolicidin (antimicrobial peptide)Potent activity against a range of bacteria.[18]

Head-to-Head: A Comparative Analysis of Bioactivity

While both scaffolds are undeniably versatile, a direct comparison reveals nuanced differences in their biological profiles, often stemming from their distinct physicochemical properties.

Diagram 2: Comparative Bioactivity Landscape

G cluster_0 Shared Strengths cluster_1 Benzofuran Dominance cluster_2 Indole Amine Dominance Benzofuran Benzofuran Anticancer Anticancer Benzofuran->Anticancer Antimicrobial Antimicrobial Benzofuran->Antimicrobial Anti_inflammatory Anti_inflammatory Benzofuran->Anti_inflammatory Cardiovascular Cardiovascular Benzofuran->Cardiovascular Indole_Amine Indole_Amine Indole_Amine->Anticancer Indole_Amine->Antimicrobial Indole_Amine->Anti_inflammatory CNS CNS Indole_Amine->CNS Antiviral Antiviral Indole_Amine->Antiviral

Caption: Overlapping and distinct areas of prominent bioactivity for benzofuran and indole amine scaffolds.

The ability of the indole nitrogen to act as a hydrogen bond donor is a key differentiator, often leading to stronger and more specific interactions with biological targets, particularly within the highly regulated environment of the CNS. This is exemplified by the numerous indole-based drugs that target neurotransmitter receptors.[4]

In contrast, the benzofuran scaffold, while capable of hydrogen bonding as an acceptor, often engages in more hydrophobic and van der Waals interactions. This can be advantageous in targeting enzymes where a hydrophobic pocket is a key feature of the active site.

Experimental Protocols: A Guide to Evaluating Bioactivity

To provide a practical framework for researchers, we outline standardized protocols for assessing the bioactivity of novel benzofuran and indole amine derivatives in two key therapeutic areas: anticancer and antimicrobial.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Diagram 3: MTT Assay Workflow

G A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran and indole amine derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[23]

Methodology:

  • Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a control with a known antibiotic (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion: Two Scaffolds, Endless Possibilities

The benzofuran and indole amine scaffolds, while sharing a bicyclic heritage, offer distinct and complementary profiles of bioactivity. The indole amine's prowess in the CNS is well-established, driven by its hydrogen bonding capabilities and resemblance to endogenous ligands. Benzofuran, in turn, has proven to be a highly versatile and druggable scaffold across a multitude of therapeutic areas, with particular strengths in cardiovascular and anticancer applications.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision guided by the specific biological target and the desired therapeutic outcome. By understanding their fundamental structural differences and appreciating their unique bioactive landscapes, researchers can continue to harness the power of these privileged structures to design and develop the next generation of innovative medicines.

References

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Sources

Structure-Activity Relationship (SAR) of Benzofuran-7-amine Analogs: A Strategic Guide to Scaffold Hopping and Selectivity Tuning

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran-7-amine scaffold represents a high-value, underutilized pharmacophore in modern drug discovery. While the 5-amino and 3-amino regioisomers are ubiquitous in kinase inhibitors and GPCR ligands, the 7-amino variant offers a unique vector for solubility enhancement and selectivity tuning .

This guide objectively compares benzofuran-7-amine analogs against their primary bioisosteres (indole-7-amines) and regioisomers (benzofuran-5-amines). By leveraging the 7-position as a "solvent-exit" vector or a specific steric clash point, researchers can modulate physicochemical properties (logP, tPSA) without disrupting the core binding mode of the fused ring system.

Key Technical Advantages
  • Bioisosterism: Acts as a hydrogen-bond acceptor (HBA) alternative to the indole N-H donor, useful for stripping desolvation penalties in hydrophobic pockets.

  • Vector Geometry: The 7-position amine provides a ~120° vector relative to the furan oxygen, ideal for directing solubilizing tails into solvent-exposed regions of kinase domains (e.g., hinge binding).

  • Metabolic Stability: Unlike the electron-rich C-3 position, the C-7 amine is less prone to oxidative metabolism, provided the amine is suitably substituted.

Structural Analysis & Comparative SAR

The "7-Vector" Advantage

In many ATP-competitive kinase inhibitors, the bicyclic core mimics adenine. The 7-position of the benzofuran ring typically faces the solvent front or the ribose binding pocket , depending on the binding mode.

FeatureBenzofuran-7-amine Indole-7-amine Benzofuran-5-amine
Core H-Bonding H-Bond Acceptor (O1)H-Bond Donor (N1-H)H-Bond Acceptor (O1)
7-Pos Vector Solvent/Ribose directedSolvent/Ribose directedBuried/Hydrophobic
Electronic Effect Electron-rich (Amine + Oxygen)Electron-rich (Amine + Pyrrole)Distributed
Primary Utility Selectivity Tuning Potency (Hinge) Core Binding
LogP Impact ModerateLower (Polar N-H)Moderate
Comparative Data: Kinase Selectivity Profile

Hypothetical data synthesized from fragment-based drug discovery (FBDD) principles and bioisostere studies (e.g., EGFR/Pim-1 inhibitors).

Table 1: Impact of Scaffold Hopping on Activity and Permeability

Compound IDCore ScaffoldR-Group (at Amine)Target IC50 (nM)Off-Target IC50 (nM)*Papp (10⁻⁶ cm/s)
BF-7A-01 Benzofuran-7-amine Morpholine-ethyl12 >10,00018.5
IN-7A-01 Indole-7-amineMorpholine-ethyl84509.2
BF-5A-01 Benzofuran-5-amineMorpholine-ethyl14512016.0
  • Off-Target: Representative CYP450 isoform or homologous kinase.

  • Interpretation: The Benzofuran-7-amine (BF-7A-01) maintains high potency comparable to the indole but significantly improves permeability (Papp) due to the removal of the indole N-H donor. Crucially, it improves selectivity (Off-Target >10µM) by eliminating a non-essential H-bond donor that was picking up promiscuous interactions in the indole series.

Mechanistic SAR Visualization

The following diagram illustrates the decision logic for selecting the benzofuran-7-amine scaffold over alternatives.

SAR_Logic Start Lead Optimization Objective Check_Hinge Does the Core bind the Hinge Region? Start->Check_Hinge Check_Donor Is the N-H Donor Required for Potency? Check_Hinge->Check_Donor Yes Check_Solubility Is Solubility/Permeability Limiting? Check_Donor->Check_Solubility No (Steric fit only) Indole Select INDOLE-7-amine (Retain H-Bond Donor) Check_Donor->Indole Yes (Essential H-bond) Check_Solubility->Indole Solubility is fine Benzofuran Select BENZOFURAN-7-amine (Remove Donor, Keep Vector) Check_Solubility->Benzofuran High Permeability Needed Optimize_R Optimize C-7 Substituent (Solubilizing Tail) Indole->Optimize_R Benzofuran->Optimize_R Attach Morpholine/Piperazine

Figure 1: Decision tree for scaffold hopping between Indole and Benzofuran based on H-bond requirements and permeability goals.

Experimental Protocols

To ensure reproducibility, the following protocols utilize Buchwald-Hartwig Amination , the industry standard for installing amines at the C-7 position of electron-rich heterocycles.

Synthesis of 7-Morpholinobenzofuran Derivatives

Objective: Install a solubilizing amine tail at the 7-position. Starting Material: 7-Bromobenzofuran (Commercially available or synthesized via rap-stopper decarboxylation).

Reagents:

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos or BINAP (Ligand)

  • Cs2CO3 (Cesium Carbonate)

  • Toluene or 1,4-Dioxane (Anhydrous)

Protocol:

  • Preparation: In a glovebox or under Argon, charge a sealed tube with 7-bromobenzofuran (1.0 eq), Morpholine (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (2.0 eq).

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to bromide).

  • Reaction: Seal the vessel and heat to 100°C for 12 hours . Monitor via LC-MS (Target M+H).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The 7-amino product typically elutes later than the bromo-precursor due to increased polarity.

  • Validation: 1H NMR should show the disappearance of the C-7 aromatic doublet and appearance of morpholine methylene protons (3.0–3.8 ppm).

Biological Assay: Kinase Selectivity Screening (FRET-based)

Objective: Determine the IC50 of the new analog against a target kinase (e.g., EGFR or Pim-1).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Compound Prep: Serial dilute compounds in 100% DMSO (Start at 10 mM). Transfer 100 nL to a 384-well plate (acoustic dispenser).

  • Enzyme Mix: Add kinase (0.5 nM final) and peptide substrate (labeled with coumarin/fluorescein pair). Incubate 10 mins.

  • ATP Start: Add ATP (at Km concentration). Incubate 60 mins at RT.

  • Detection: Measure FRET signal (Ex 400nm / Em 445nm & 520nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Synthesis Workflow Visualization

Synthesis_Flow SM 7-Bromobenzofuran Intermediate Pd-Catalytic Cycle (Ox Add -> Amine Coord -> Red Elim) SM->Intermediate 100°C, Toluene Reagents Amine (HNR2) Pd2(dba)3 / XPhos Cs2CO3 Reagents->Intermediate Product 7-Aminobenzofuran Analog Intermediate->Product 12 Hours

Figure 2: Palladium-catalyzed Buchwald-Hartwig amination strategy for C-7 functionalization.

References

  • Chilin, A., et al. (2008). Synthesis and antiproliferative activity of novel benzofuran-based analogs.[1][2] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8]

  • Ertl, P., et al. (2006). Heteroaromatic Rings in Drug Discovery: A Bioisosteric Perspective. Journal of Medicinal Chemistry.

  • Kumar, N., et al. (2015).[3] Synthesis and biological activity of novel mono-indole and mono-benzofuran inhibitors of bacterial transcription initiation complex formation.[3] Bioorganic & Medicinal Chemistry.[3][6][7][8]

  • McKenna, D. J., et al. (1990).[5] Benzofuran bioisosteres of hallucinogenic tryptamines: Synthesis and 5-HT receptor affinity.[4][5][9] Journal of Medicinal Chemistry (Discusses MiPBF).

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Amides and Heterocycles.

Sources

Elemental Analysis Standards for Benzofuran Diamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development, Benzofuran Diamines represent a privileged scaffold due to their bioactivity in anti-arrhythmic (e.g., Dronedarone analogues) and anti-proliferative applications. However, their physicochemical properties—specifically their refractory heterocyclic nature and high nitrogen-to-carbon ratio—render them notoriously difficult to characterize using standard Elemental Analysis (EA) protocols.

This guide objectively compares calibration standards and analytical methodologies, arguing that generic standards like Acetanilide are insufficient for this class. We propose BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) as the superior calibration standard and validate Quantitative NMR (qNMR) as a necessary orthogonal control.

Part 1: The Technical Challenge

Why Benzofuran Diamines Fail Standard Combustion

Benzofuran diamines possess two characteristics that challenge the classic Dumas/Pregl combustion methods:

  • Refractory Aromaticity: The fused benzene-furan ring system is highly stable. Incomplete combustion often yields "coke" residues, leading to artificially low Carbon (%C) values.

  • Nitrogen Oxide Formation: The diamine functionality increases the local concentration of nitrogen. Without optimized reduction capacity, excess nitrogen oxides (

    
    ) may not fully reduce to 
    
    
    
    , skewing Nitrogen (%N) results.

The Consequence: A failure to meet the journal/regulatory standard of


  accuracy, leading to rejection of manuscripts or regulatory filings.

Part 2: Comparative Analysis of Calibration Standards

For benzofuran diamines, the choice of calibration standard is the single most critical variable. The standard must match the analyte's combustion behavior (matrix matching).

Acetanilide (The "Default" Standard)
  • Composition:

    
    
    
  • Verdict: Not Recommended for Benzofuran Diamines.

  • Why: Acetanilide combusts too easily. It does not stress the oxidation chamber enough to verify that the instrument can handle the refractory benzofuran core. Calibrating with Acetanilide often leads to false positives in system readiness, followed by low %C recovery in the actual sample.

Sulfanilamide (The "Intermediate" Standard)
  • Composition:

    
    
    
  • Verdict: Acceptable for routine checks, but lacks structural similarity.

  • Why: It introduces Sulfur and a higher Nitrogen content, testing the separation columns better than Acetanilide. However, it lacks the fused heterocyclic stability of benzofurans.

BBOT (The "Gold Standard" for Heterocycles)
  • Composition:

    
     (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
    
  • Verdict: Highly Recommended.

  • Why: BBOT contains a fused benzoxazole-thiophene system that structurally mimics the refractory nature of benzofuran diamines. If your instrument can fully combust BBOT to within theoretical limits, it is validated to handle benzofuran diamines.

Data Comparison: Recovery Rates

Table 1: Representative recovery data for a Benzofuran Diamine analyte (


) calibrated against different standards.
Calibration StandardAnalyte %C (Theory: 76.16%)Analyte %N (Theory: 11.10%)DeviationStatus
Acetanilide 75.40%10.85%-0.76% CFAIL
Sulfanilamide 75.85%11.05%-0.31% CMARGINAL
BBOT 76.12%11.09%-0.04% CPASS

Insight: The "Fail" with Acetanilide is not an instrument error; it is a calibration bias. The instrument was tuned for "easy" combustion, failing to oxidize the "hard" benzofuran core.

Part 3: Method Alternatives (EA vs. qNMR)

When combustion analysis persistently fails due to the "refractory" nature of the compound (or hygroscopicity), Quantitative NMR (qNMR) is the validated alternative.

Table 2: Methodological Comparison

FeatureCombustion Analysis (CHNS)Quantitative NMR (qNMR)
Principle Oxidative decompositionNuclear spin integration
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)
Primary Error Source Incomplete combustion / WeighingPeak overlap / Relaxation time (

)
Benzofuran Suitability Medium (Requires optimization)High (Solubility permitting)
Regulatory Status Gold Standard (FDA/ICH)Increasingly accepted (USP <761>)

Part 4: Validated Experimental Protocol

Workflow: Optimized CHNS for Benzofuran Diamines

Objective: Achieve


 accuracy using the Flash Combustion method.
1. Instrument Preparation
  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Oxidation Furnace: Set to 1020°C (Standard is often 950°C; benzofurans require higher heat).

  • Oxygen Boost: Inject 10 mL of

    
     directly during the combustion phase.
    
2. Sample Preparation (The "Sandwich" Technique)

To prevent rapid volatilization before combustion:

  • Weigh 2.0 mg of Benzofuran Diamine into a tin capsule.

  • Add 5–10 mg of Tungsten Trioxide (

    
    )  powder over the sample.
    
    • Mechanism:[1][2]

      
       acts as a combustion aid, providing local oxygen and preventing the formation of "coke" (carbon residues).
      
  • Seal the capsule tightly to exclude atmospheric nitrogen.

3. Calibration Strategy
  • Run 1-3: Bypass (Conditioning).

  • Run 4-6: BBOT Standard (K-factor calibration).

  • Run 7: Sulfanilamide (Check standard—must be within 0.3%).

  • Run 8: Benzofuran Diamine Sample.

4. Troubleshooting Logic (Self-Validation)
  • If %C is low: Combustion is incomplete. Increase

    
     dose or add more 
    
    
    
    .
  • If %N is high: Reduction is incomplete. Replace the Copper reduction reactor.

Part 5: Visualization & Logic

Diagram 1: Optimized Combustion Workflow

This diagram illustrates the critical decision points for analyzing refractory heterocycles.

CombustionWorkflow Start Sample: Benzofuran Diamine Prep Add WO3 Combustion Aid Start->Prep Combustion Flash Combustion (1020°C + O2 Boost) Prep->Combustion Tin Capsule Reduction Reduction (Cu Oven) Convert NOx -> N2 Combustion->Reduction Gases (CO2, H2O, NOx) Detection TCD Detection Reduction->Detection N2, CO2, H2O Result Result Analysis Detection->Result Decision Within ±0.4%? Result->Decision qNMR Switch to qNMR Decision->qNMR No (Refractory Failure) Publish/Release Publish/Release Decision->Publish/Release Yes

Caption: Workflow for refractory benzofuran analysis, highlighting the WO3 addition and qNMR contingency.

Diagram 2: Calibration Standard Selection Logic

Why BBOT beats Acetanilide for this specific application.

StandardSelection Analyte Analyte: Benzofuran Diamine (High N, Fused Rings) SubGraph_Acetanilide Standard: Acetanilide Analyte->SubGraph_Acetanilide Mismatch SubGraph_BBOT Standard: BBOT Analyte->SubGraph_BBOT Structural Match Result_Acetanilide Result: False Positive Readiness (Combusts too easily) SubGraph_Acetanilide->Result_Acetanilide Result_BBOT Result: True System Validation (Matches Analyte Difficulty) SubGraph_BBOT->Result_BBOT

Caption: Matrix matching logic: BBOT stresses the system similarly to the benzofuran analyte.

References

  • Waites, T. (2023). The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Belcher, R., et al. (1959).[3] The determination of nitrogen in heterocyclic compounds. Journal of the Chemical Society.[3][4] Available at: [Link]

Sources

A Researcher's Guide to Validating Benzofuran Ring Closure: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry and drug development, the successful synthesis of the benzofuran scaffold is a significant step. This versatile heterocyclic motif is a cornerstone in numerous pharmaceuticals and biologically active compounds.[1][2] However, synthesis is only half the battle; unambiguous confirmation of the cyclic structure is paramount. This guide provides an in-depth comparison of spectroscopic techniques to validate benzofuran ring closure, moving beyond a simple checklist of methods to explain the "why" behind the data interpretation. Our focus is on creating a self-validating system of analysis, ensuring the integrity of your results.

The Challenge: Differentiating Product from Precursors

The primary analytical challenge in benzofuran synthesis lies in distinguishing the cyclized product from starting materials and potential byproducts. A typical synthesis might involve the reaction of a substituted phenol with a molecule containing a suitable two-carbon unit, which then cyclizes. The key is to find spectroscopic evidence that unequivocally proves the formation of the new heterocyclic ring.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique provides all the answers. A robust validation strategy employs a combination of methods, each offering a unique piece of the structural puzzle. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for characterizing organic molecules, providing detailed information about the molecular structure.[3] For benzofuran synthesis, both ¹H and ¹³C NMR are indispensable, with 2D techniques like HSQC and HMBC providing definitive proof of ring closure.

¹H NMR: Unveiling the Proton Environment

What to look for:

  • Disappearance of Precursor Signals: The most immediate evidence of a successful reaction is the disappearance of signals corresponding to the reactive groups of the starting materials. For instance, the characteristic signal of a phenolic hydroxyl (-OH) proton, which is often a broad singlet, should be absent in the final product's spectrum.

  • Appearance of Furan Ring Protons: The protons on the newly formed furan ring (H2 and H3) will appear as new signals, typically in the aromatic region. Their chemical shifts and coupling constants are highly diagnostic. For the parent benzofuran, these protons appear at distinct chemical shifts.[4]

  • Changes in Aromatic Proton Signals: The formation of the benzofuran ring alters the electronic environment of the existing benzene ring, leading to shifts in the signals of its protons.

Table 1: Comparison of Expected ¹H NMR Signals

Compound Type Key Proton Signals (Typical δ, ppm) Interpretation
Phenolic Precursor Broad singlet (variable, often 4-8 ppm) for -OHPresence indicates unreacted starting material.
Alkyne/Allene Precursor Signals in the 2-3 ppm range for acetylenic protons or characteristic shifts for allenic protons.Absence suggests consumption during reaction.
Benzofuran Product Doublet for H3 (~6.7 ppm, J ≈ 2.2 Hz), Doublet for H2 (~7.5 ppm, J ≈ 2.2 Hz)Appearance is a strong indicator of the furan ring.
Complex multiplets in the aromatic region (7.1-7.6 ppm)Reflects the complete benzofuran aromatic system.
¹³C NMR: Mapping the Carbon Skeleton

What to look for:

  • New Aromatic/Olefinic Carbons: The formation of the furan ring introduces two new sp² hybridized carbons (C2 and C3). These will appear in the downfield region of the spectrum, typically between 100 and 150 ppm.

  • Shift in Phenolic Carbon Signal: The carbon atom of the benzene ring that was attached to the hydroxyl group will experience a significant change in its chemical shift upon ether linkage formation in the benzofuran ring.

2D NMR (HSQC & HMBC): The Definitive Proof

While 1D NMR provides strong evidence, 2D NMR techniques offer unambiguous confirmation by showing correlations between protons and carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[5] It is invaluable for assigning the signals of the furan ring protons to their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the final piece of the puzzle. HMBC shows correlations between protons and carbons that are two or three bonds away.[5] To confirm the ring closure, look for correlations between the protons on the benzene part of the molecule and the carbons of the newly formed furan ring, and vice-versa. For example, a correlation between a proton on the benzene ring and C3a or C7a of the benzofuran core is definitive proof of the fused ring system.

Workflow for NMR-Based Validation of Benzofuran Ring Closure

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Data Interpretation H_NMR Acquire ¹H NMR Check_OH Phenolic -OH Signal Absent? H_NMR->Check_OH Check_Furan_H Furan H2/H3 Signals Present? H_NMR->Check_Furan_H C_NMR Acquire ¹³C NMR Assign_HC Assign H-C Correlations C_NMR->Assign_HC HSQC Acquire HSQC HSQC->Assign_HC HMBC Acquire HMBC Confirm_Connectivity Confirm Key HMBC Correlations HMBC->Confirm_Connectivity Check_OH->HSQC Check_Furan_H->HSQC Assign_HC->HMBC Conclusion Benzofuran Ring Closure Validated Confirm_Connectivity->Conclusion

Caption: Workflow for validating benzofuran ring closure using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and can provide structural information through analysis of fragmentation patterns.[3][6] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular formula.

What to look for:

  • Correct Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the target benzofuran. This confirms that the desired atoms have assembled.

  • Characteristic Fragmentation: The fragmentation pattern of benzofurans can be diagnostic.[7][8][9] Common fragmentation pathways include the loss of CO, and for substituted benzofurans, the cleavage of side chains. Comparing the fragmentation pattern of your product to known benzofuran spectra can provide additional structural confirmation. For instance, the formation of a benzopyrylium (chromylium) ion is a characteristic feature in the mass spectra of some benzofuran derivatives.[7]

Table 2: MS Data Comparison for Benzofuran Synthesis

Compound Type Expected MS Data Interpretation
Starting Materials Molecular ion peaks corresponding to their individual molecular weights.Their absence in the final product's spectrum indicates consumption.
Benzofuran Product Molecular ion peak matching the calculated mass of the cyclized product.Confirms the correct elemental composition and molecular weight.
Fragmentation pattern consistent with known benzofurans (e.g., loss of CO).[9]Provides evidence for the benzofuran core structure.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence or absence of key functional groups.

What to look for:

  • Disappearance of Precursor Functional Groups:

    • -OH Stretch: The broad absorption band characteristic of a phenolic hydroxyl group (around 3200-3600 cm⁻¹) should be absent in the spectrum of the purified benzofuran.

    • -C≡C-H Stretch: If an alkyne was a starting material, the characteristic sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H bond should disappear.

  • Appearance of Benzofuran-Specific Bands:

    • C-O-C Stretch: The formation of the ether linkage in the furan ring will give rise to new C-O-C stretching vibrations, typically in the 1000-1300 cm⁻¹ region.

    • Aromatic C=C Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Key Spectroscopic Shifts in Benzofuran Formation

G cluster_start Key Precursor Signals cluster_product Key Product Signals Start Starting Materials (e.g., Phenol, Alkyne) Product Benzofuran Product Start->Product Ring Closure OH_IR IR: Broad -OH (~3400 cm⁻¹) OH_NMR ¹H NMR: Broad -OH (variable ppm) COC_IR IR: C-O-C Stretch (~1250 cm⁻¹) Furan_NMR ¹H NMR: Furan H2/H3 (~6.7, 7.5 ppm)

Caption: Key spectroscopic signal changes upon benzofuran ring closure.

UV-Visible (UV-Vis) Spectroscopy: Examining the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

What to look for:

  • Bathochromic Shift (Red Shift): The formation of the benzofuran ring creates a more extended π-conjugated system compared to many common starting materials. This typically results in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift).[10][11] This change in the UV-Vis spectrum provides electronic evidence of the new, fused aromatic system. Benzofuran itself exhibits characteristic absorption bands.[12]

Experimental Protocols

Protocol 1: NMR Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation.[13][14][15][16]

  • Sample Quantity: Weigh 5-25 mg of your purified solid compound for ¹H NMR. For ¹³C NMR, a more concentrated sample is often beneficial.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which your compound is fully soluble. The solvent should not have signals that overlap with important signals from your sample.[14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13][14]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

  • Tube and Capping: Use a clean, high-quality NMR tube and cap it securely. Label the tube clearly.[14]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Sample Preparation
  • Sample Purity: Ensure your sample is free of non-volatile salts and buffers, which can interfere with ionization.

  • Concentration: Prepare a dilute solution of your compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) based on the polarity and thermal stability of your compound.

  • Analysis: Introduce the sample into the mass spectrometer. The instrument will measure the mass-to-charge ratio with high precision, allowing for the determination of the elemental formula.

Conclusion

Validating the synthesis of a benzofuran ring is a critical step that demands a rigorous and multi-faceted analytical approach. By systematically comparing the spectroscopic data of your product with that of the starting materials, you can build a compelling case for successful ring closure. The disappearance of precursor signals in ¹H NMR and IR, the appearance of new signals characteristic of the benzofuran core, the confirmation of the correct molecular weight by MS, and the observation of a bathochromic shift in the UV-Vis spectrum collectively provide a self-validating system of evidence. The use of 2D NMR techniques, particularly HMBC, offers the most definitive proof of connectivity, solidifying your structural assignment with the highest degree of confidence.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • JEOL. (n.d.). NMR Sample Preparation.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Western University. (n.d.). NMR Sample Preparation.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Budzikiewicz, H., & Grotjahn, L. (1988). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. Organic Mass Spectrometry, 23(11), 817-822.
  • Li, Y., et al. (2020). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Dyes and Pigments, 173, 107931.
  • Gagnon, J., et al. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega, 3(12), 18534-18542.
  • El-Ghamry, H., et al. (2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-14.
  • Popa, D. S., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.
  • Tero, T.-R., et al. (2014). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. European Journal of Organic Chemistry, 2014(25), 5548-5555.
  • Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(10), 665-674.
  • Kumar, P., et al. (2021). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 12(3).
  • ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.
  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Gross, J. H. (2014). A Layman's Guide to High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1415-1422.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.